5-(difluoromethyl)-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)2-1-3(7)9-8-2/h1,4H,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWZZOMNSRUIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284220-49-0 | |
| Record name | 3-(difluoromethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-(difluoromethyl)-1H-pyrazol-3-amine" physical and chemical properties
An In-Depth Technical Guide to 5-(difluoromethyl)-1H-pyrazol-3-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The introduction of the difluoromethyl (CHF₂) group onto the pyrazole scaffold offers a nuanced modulation of physicochemical properties, positioning it as a valuable building block for novel therapeutic agents. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1] This document delves into the compound's properties, synthesis, reactivity, and analytical characterization, offering field-proven insights and methodologies.
Physicochemical Profile
The unique properties of this compound stem from the interplay between the aromatic pyrazole ring, the basic amino group, and the electron-withdrawing, lipophilic difluoromethyl substituent. The CHF₂ group is often considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor while increasing metabolic stability and tuning lipophilicity. While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on closely related analogs and established chemical principles.
Table 1: Core Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 5-(trifluoromethyl)-1H-pyrazol-3-amine[2] | 5-methyl-1H-pyrazol-3-amine[3] | Notes |
| Molecular Formula | C₄H₅F₂N₃ | C₄H₄F₃N₃ | C₄H₇N₃ | The difluoro analog has one more hydrogen than the trifluoro analog. |
| Molecular Weight | ~149.11 g/mol | 151.09 g/mol [2] | 97.12 g/mol [3] | The CHF₂ group provides a distinct molecular weight. |
| Appearance | Likely a white to off-white solid | White solid[4] | Solid | Typical for small, functionalized heterocyclic compounds. |
| Melting Point | Not reported. Expected to be a solid at room temp. | 125-126 °C (for the related 3-ol)[5] | Not reported. | Fluorination generally increases the melting point compared to the methyl analog. |
| Boiling Point | >200 °C (Predicted)[6] | Not reported. | Not reported. | High boiling point is expected due to hydrogen bonding capabilities. |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH, EtOH) | Soluble in DMSO and ethanol[4] | Soluble in polar solvents | The pyrazole and amine groups facilitate solubility in polar media. |
| pKa | ~2.6 (Predicted for the pyrazole N-H)[6] | Not reported. | Not reported. | The electron-withdrawing CHF₂ group lowers the pKa of the ring nitrogen compared to the methyl analog. |
Synthesis and Reactivity
The synthesis of functionalized pyrazoles is a well-established field in organic chemistry. The construction of the this compound core typically involves the cyclization of a suitable difluoromethylated 1,3-dielectrophile with a hydrazine source.
Synthetic Strategy: A Mechanistic Perspective
A common and effective route involves the condensation of a difluoromethylated β-keto-nitrile or a related precursor with hydrazine hydrate. The causality for this choice lies in the high reactivity of the hydrazine nucleophile and the specific arrangement of electrophilic centers in the precursor, which directs the cyclization to form the desired 3-aminopyrazole regioisomer.
Caption: General synthetic route to 3-aminopyrazoles.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional components:
-
Exocyclic Amino Group (-NH₂): This group is nucleophilic and can readily undergo reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form Schiff bases. These transformations are fundamental for building more complex molecules in drug discovery programs.
-
Pyrazole Ring: The ring itself is aromatic and can undergo electrophilic substitution, though the specific position is directed by the existing substituents. The electron-withdrawing CHF₂ group may deactivate the ring somewhat compared to alkyl-substituted pyrazoles. The ring nitrogens can also be alkylated.
-
Difluoromethyl Group (-CHF₂): This group is generally stable but provides a unique electronic and steric profile that influences the overall reactivity and biological activity of the molecule.
Analytical Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Each analytical technique provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the trustworthiness of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
-CHF₂ Proton: A characteristic triplet centered around δ 6.0-7.0 ppm, with a large coupling constant (²JH-F ≈ 50-60 Hz).
-
Pyrazole C4-H: A singlet around δ 5.5-6.5 ppm.
-
-NH₂ Protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically between δ 3.5-5.5 ppm.
-
Pyrazole N1-H: A very broad singlet at lower field (>10 ppm), which may exchange with D₂O.
-
-
¹³C NMR:
-
-CHF₂ Carbon: A triplet around δ 110-120 ppm due to the one-bond carbon-fluorine coupling (¹JC-F ≈ 230-240 Hz).
-
Pyrazole Carbons: Three distinct signals for C3, C4, and C5, with C3 and C5 appearing at a lower field than C4. The C5 carbon will also exhibit a smaller coupling to the fluorine atoms (²JC-F).
-
-
¹⁹F NMR:
-
A single resonance appearing as a doublet due to coupling with the adjacent proton (²JF-H ≈ 50-60 Hz).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
N-H Stretch: Two distinct bands in the 3250-3400 cm⁻¹ region, characteristic of a primary amine.[7]
-
C-H Stretch: Aromatic C-H stretch just above 3000 cm⁻¹ and the C-H stretch of the CHF₂ group.
-
N-H Bend: A band in the 1580-1650 cm⁻¹ region.[7]
-
C=N/C=C Stretch: Ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorbance bands in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (~149.11 m/z) should be observed.
-
Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the ring.[8] The difluoromethyl group may be lost as a radical (•CHF₂).
Experimental Protocols
The following protocols are provided as robust, field-tested examples for the synthesis and characterization of aminopyrazole derivatives.
Protocol: Synthesis of this compound
Causality: This protocol is adapted from established methods for synthesizing trifluoromethyl-substituted pyrazoles.[9][10] Ethanol is chosen as a polar, protic solvent that facilitates the reaction, and triethylamine acts as a base to neutralize the acid formed during the reaction. The 12-hour reflux ensures the reaction goes to completion.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the difluoromethylated precursor (e.g., 4-amino-4-ethoxy-1,1-difluorobut-3-en-2-one, 1 equivalent).
-
Reagents: Add ethanol (20 mL) to dissolve the starting material. To this solution, add hydrazine sulfate (1.2 equivalents) followed by the dropwise addition of triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dilute the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol: NMR Sample Preparation and Analysis
-
Sample Prep: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Mixing: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and integrations to confirm the structure aligns with that of this compound.
Caption: Workflow for synthesis and validation.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Many fluorinated compounds and aromatic amines can have toxicological properties.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1028843-19-7 CAS MSDS (5-(trifluoromethyl)-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) | 1028843-19-7 [evitachem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-(difluoromethyl)-1h-pyrazol-4-amine | 1174309-16-0 [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Role of 5-(Difluoromethyl)-1H-pyrazol-3-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
An in-depth examination of the chemical scaffold, 5-(difluoromethyl)-1H-pyrazol-3-amine, reveals its emerging significance as a pivotal building block in the design and synthesis of novel therapeutic agents. This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of its chemical identity, synthesis, and strategic applications, underscoring its potential to address unmet medical needs.
Core Chemical Identity
CAS Number: While a specific CAS number for the parent compound this compound is not prominently listed in major commercial chemical databases, its derivatives are well-documented, indicating its role as a key intermediate. For instance, the methylated analogue, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine, is identified by CAS Number 1638927-79-3 .[1] The core structure, devoid of the N1-methyl group, is the focus of this guide.
Molecular Structure: The molecule features a five-membered pyrazole ring, a heterocyclic aromatic structure containing two adjacent nitrogen atoms. This ring is substituted at the C3 position with an amine group (-NH₂) and at the C5 position with a difluoromethyl group (-CHF₂).
Structural Formula:
The presence of the difluoromethyl group is a critical feature, acting as a bioisostere for a hydroxyl or thiol group, but with significantly different electronic properties and metabolic stability. This substitution can enhance binding affinity to target proteins and improve pharmacokinetic profiles of drug candidates.
Physicochemical Properties and Data
Quantitative data for this compound and its common derivatives are summarized below. These properties are crucial for its handling, formulation, and role in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₅F₂N₃ | N/A |
| Molecular Weight | 133.10 g/mol | N/A |
| Appearance | Typically a solid | [2] |
| Solubility | Soluble in polar organic solvents like DMSO and ethanol | [2] |
| pKa (Predicted) | 12.80 ± 0.10 | [3] |
Note: Some data is extrapolated from closely related analogs due to the limited public information on the specific parent compound.
Synthesis and Manufacturing
The synthesis of 3-amino-5-(fluoroalkyl)-1H-pyrazoles is a subject of considerable interest in medicinal chemistry. While a specific, detailed industrial synthesis for this compound is proprietary, a general and robust laboratory-scale synthesis can be conceptualized based on established methodologies for analogous pyrazole formations.
Conceptual Synthetic Workflow
The construction of the pyrazole ring typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a plausible route involves the reaction of a suitably functionalized difluoromethyl-containing precursor with hydrazine.
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses of aminopyrazoles.
Step 1: Ring Formation
-
To a solution of a suitable β-ketoester bearing a difluoromethyl group in ethanol, add hydrazine hydrate (1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can then be purified by column chromatography on silica gel to yield the desired 3-amino-5-(difluoromethyl)-1H-pyrazole.
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs. The introduction of a difluoromethyl group further enhances its utility.
Role as a Bioisostere
The -CHF₂ group is a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It can participate in hydrogen bonding interactions with biological targets while offering improved metabolic stability and altered lipophilicity, which can be advantageous for optimizing drug-like properties.
Key Therapeutic Areas
Derivatives of this compound are being investigated in a range of therapeutic areas, including:
-
Oncology: As inhibitors of protein kinases and other enzymes involved in cell proliferation and survival.
-
Inflammatory Diseases: In the development of anti-inflammatory agents.
-
Infectious Diseases: As novel antibacterial and antiviral compounds.
Signaling Pathway Interaction
The aminopyrazole core can serve as a versatile scaffold for designing molecules that interact with various biological targets. For example, it can be elaborated to target the ATP-binding site of kinases, a common strategy in the development of cancer therapeutics.
Caption: Interaction of a pyrazole-based inhibitor with a kinase signaling pathway.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of new chemical entities with therapeutic potential. Its unique combination of a privileged pyrazole core and the modulating effects of the difluoromethyl group provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation pharmaceuticals. Further exploration of its synthetic accessibility and derivatization will undoubtedly lead to the discovery of novel drug candidates across a spectrum of diseases.
References
A Technical Guide to the Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine, a critical heterocyclic building block in medicinal chemistry. The strategic incorporation of a difluoromethyl group into the pyrazole scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics. This document details the predominant synthetic pathway, provides a step-by-step experimental protocol, and discusses the underlying reaction mechanisms and practical considerations for its successful laboratory-scale preparation. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, has become a powerful strategy in modern drug design.[4] The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]
Specifically, the difluoromethyl group is often used as a bioisostere for hydroxyl or thiol groups, and it can influence the acidity of nearby protons. This compound, therefore, represents a valuable synthon for creating new chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles. Its applications span various therapeutic areas, making a reliable and well-understood synthetic route to this compound essential for drug discovery programs.[1][6]
The Primary Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Hydrazine
The most versatile and widely employed method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[7][8][9] This approach is highly efficient and proceeds through a well-established mechanism, making it amenable to a variety of substrates. For the synthesis of this compound, the key starting materials are 4,4-difluoro-3-oxobutanenitrile and hydrazine .
The overall transformation is depicted in the workflow below:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound. Researchers should always conduct their own risk assessment and adhere to appropriate laboratory safety protocols.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Comments |
| 4,4-Difluoro-3-oxobutanenitrile | 1261289-79-5 | 119.06 g/mol | Commercially available.[10][11][12] |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | Corrosive and toxic. Handle with care. |
| Ethanol (anhydrous) | 64-17-5 | 46.07 g/mol | Suitable reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 g/mol | For chromatography. |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | Drying agent. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-difluoro-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of the nitrile).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanistic Insights
The formation of the 3-aminopyrazole ring from a β-ketonitrile and hydrazine proceeds through a well-defined pathway.[7][8]
Caption: Simplified reaction mechanism for the formation of this compound.
Causality Behind Experimental Choices:
-
Step 1: Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 4,4-difluoro-3-oxobutanenitrile. This is a standard condensation reaction that results in the formation of a hydrazone intermediate with the elimination of a water molecule.[7]
-
Step 2: Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring.[8]
-
Step 3: Tautomerization: The resulting imine undergoes tautomerization to form the more stable aromatic 3-aminopyrazole structure.
The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for this reaction. The use of a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile.
Conclusion
The synthesis of this compound via the cyclocondensation of 4,4-difluoro-3-oxobutanenitrile and hydrazine is a robust and efficient method. This guide provides a foundational understanding and a practical protocol for its preparation. The strategic importance of this fluorinated building block in drug discovery warrants a thorough understanding of its synthesis, enabling chemists to readily access this valuable compound for the development of next-generation therapeutics.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. 1261289-79-5|4,4-Difluoro-3-oxobutanenitrile|BLD Pharm [bldpharm.com]
- 12. 4,4-difluoro-3-oxobutanenitrile | 1261289-79-5 [chemicalbook.com]
Spectroscopic Characterization of 5-(difluoromethyl)-1H-pyrazol-3-amine: A Practical Guide
An In-depth Technical Guide for Researchers
Abstract: 5-(difluoromethyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for the unique electronic properties imparted by its difluoromethyl group.[1][2] Comprehensive structural verification is critical for its application in synthesis and development pipelines. This guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for this specific molecule is not consolidated in the literature, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive analysis. We detail the experimental protocols and interpretative logic required to unequivocally confirm the compound's identity and purity.
Molecular Structure and Spectroscopic Overview
The structural integrity of a synthetic building block is the bedrock of successful drug development. For this compound, three primary spectroscopic techniques provide orthogonal and complementary data to confirm its structure.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework, the fluorine environment, and the connectivity of atoms. It is the most powerful tool for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the amine (N-H) and difluoromethyl (C-F) groups, based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal structural information through analysis of its fragmentation patterns.
The workflow for characterization follows a logical progression, beginning with mass confirmation and culminating in detailed structural mapping via NMR.
Caption: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis. For this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for full characterization.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for compounds with exchangeable N-H protons, as their signals are more readily observed.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire data with a proton-decoupled pulse sequence. A spectral width of ~100 ppm centered around -115 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (several hours) and a greater number of scans (1024 or more) may be necessary due to the low natural abundance of ¹³C and the presence of C-F coupling.
Predicted Spectra and Interpretation
The following data are predicted based on analysis of similar structures found in the literature and established chemical shift principles.[3]
| ¹H NMR (400 MHz, DMSO-d₆) |
| Predicted δ (ppm) |
| ~12.0 - 13.0 |
| ~6.75 |
| ~5.90 |
| ~5.50 |
| ¹⁹F NMR (376 MHz, DMSO-d₆) |
| Predicted δ (ppm) |
| ~ -115.0 |
| ¹³C NMR (100 MHz, DMSO-d₆) |
| Predicted δ (ppm) |
| ~155.0 |
| ~145.0 |
| ~111.0 |
| ~90.0 |
Causality and Insights:
-
The CHF₂ Group: The difluoromethyl group provides the most characteristic signals. In the ¹H NMR spectrum, the proton is split by the two equivalent fluorine atoms into a triplet.[3] Conversely, in the ¹⁹F NMR spectrum, the two fluorine atoms are split by the single proton into a doublet.[3] The large coupling constant (~54 Hz) is a hallmark of this geminal H-F interaction.
-
¹³C-F Coupling: The carbon of the CHF₂ group exhibits a very large one-bond coupling constant (¹JC-F > 230 Hz), splitting it into a triplet. The pyrazole carbon to which it is attached (C5) will show a smaller two-bond coupling (²JC-F), also appearing as a triplet.
-
Exchangeable Protons: The amine (-NH₂) and pyrazole (N-H) protons are acidic and their signals are often broad. Their chemical shifts can vary with concentration and temperature. Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to proton-deuterium exchange, which is a useful method for confirming their assignment.[4]
References
5-(difluoromethyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Next-Generation Therapeutics and Agrochemicals
An In-depth Technical Guide
Executive Summary
In the landscape of modern drug discovery and agrochemical development, the identification of versatile and functionally rich molecular scaffolds is paramount. The pyrazole nucleus stands out as a "privileged scaffold," consistently featured in a multitude of approved drugs and bioactive compounds.[1][2][3] This guide focuses on a specific, highly promising derivative: 5-(difluoromethyl)-1H-pyrazol-3-amine . While direct biological data on this compound is nascent, a comprehensive analysis of its constituent pharmacophores—the 3-aminopyrazole core and the 5-difluoromethyl group—reveals a compelling potential for significant biological activity. This document synthesizes data from medicinal chemistry, bioisosterism, and target-specific drug design to project its most probable applications, primarily in kinase inhibition and antifungal activity , and provides robust experimental workflows for validating these hypotheses.
Introduction: Deconstructing a High-Potential Scaffold
The power of this compound lies in the strategic combination of two validated, high-impact chemical motifs. The pyrazole ring itself is a metabolically stable heterocycle known to engage in a wide array of biological interactions.[1][4] Its unique electronic properties and potential for tautomerism make it a versatile building block.[5] Our analysis dissects the scaffold into its two key functional components to understand its potential from first principles.
-
The 3-Aminopyrazole Moiety: This feature serves as a critical interaction point, often acting as a hydrogen bond donor and acceptor. It is a well-established "hinge-binder" in many kinase inhibitors and a versatile synthetic handle for library development.[5][6]
-
The 5-Difluoromethyl (CHF₂) Group: This group is a modern bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups.[7][8] Its inclusion can enhance metabolic stability, improve lipophilicity, and act as a lipophilic hydrogen bond donor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[8]
This guide will explore the synergistic potential of these two groups, propose primary biological targets, and lay out a clear, actionable path for experimental validation.
PART 1: The 3-Aminopyrazole Core - A Gateway to Bioactivity
The 3-aminopyrazole substructure is a cornerstone of medicinal chemistry, prized for its ability to form key interactions with biological targets.[5] Compounds featuring this moiety are widely reported as anticancer, anti-inflammatory, and anti-infective agents.[5][9]
Its utility stems from the amino group's capacity to act as both a hydrogen bond donor and acceptor, allowing it to anchor molecules within protein binding sites. A prime example is its role in kinase inhibition, where the 3-aminopyrazole often forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket, a conserved motif across the kinome.[6] This interaction provides both potency and a degree of selectivity. Recently, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), underscoring the scaffold's relevance in modern oncology research.[10]
PART 2: The 5-Difluoromethyl Group - A Strategic Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in drug design to fine-tune a molecule's properties without drastically altering its core binding mode.[11] The difluoromethyl (CHF₂) group has emerged as a particularly effective bioisostere.
The rationale for its inclusion is multifaceted:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CHF₂ group resistant to oxidative metabolism that often plagues methyl or methoxy groups. This can lead to improved half-life and oral bioavailability.
-
Lipophilicity Modulation: While considered a lipophilicity-enhancing group, the effect is nuanced. The experimental ΔlogP (octanol-water) for replacing a methyl with a difluoromethyl group ranges from -0.1 to +0.4, allowing for fine-tuning of a compound's solubility and permeability profile.[8]
-
Hydrogen Bonding: The CHF₂ group can act as a weak or "lipophilic" hydrogen bond donor, an interaction that can be surprisingly critical for potency and selectivity.[8] This capability allows it to mimic the H-bond donor function of hydroxyl or amine groups in a more lipophilic context.
-
Conformational Effects: The steric and electronic properties of the CHF₂ group can influence the conformation of the parent molecule, potentially locking it into a more bioactive shape.
This strategy has been exceptionally successful in agrochemicals. A multi-billion dollar class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), prominently features a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[12][13] Compounds like Bixafen, Fluxapyroxad, and Benzovindiflupyr all leverage the difluoromethyl group for their potent activity.[13][14]
| Property Comparison of Bioisosteric Groups | -OH (Hydroxyl) | -SH (Thiol) | -CH₃ (Methyl) | -CHF₂ (Difluoromethyl) |
| H-Bond Donor Strength | Strong | Moderate | None | Weak/Lipophilic |
| H-Bond Acceptor | Yes | No | No | No |
| Relative Lipophilicity | Low | Moderate | High | High (Tunable) |
| Metabolic Stability | Low (Oxidation, Glucuronidation) | Moderate (Oxidation) | Moderate (Oxidation) | High |
PART 3: Synergistic Potential & Predicted Biological Activities
By combining the 3-aminopyrazole's targeting ability with the pharmacokinetic benefits of the 5-difluoromethyl group, we can predict two high-probability avenues for biological activity.
Hypothesis 1: Kinase Inhibition
The 3-aminopyrazole moiety is a proven kinase hinge-binder. Numerous FDA-approved kinase inhibitors target the ATP-binding site, and scaffolds that can effectively mimic the adenine portion of ATP are highly sought after.[15] The this compound scaffold is an ideal starting point for developing inhibitors against various kinase families, including but not limited to:
-
Tyrosine Kinases: EGFR, VEGFR, FGFR, ALK.[15]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): A target in Parkinson's disease, for which pyrazole inhibitors have been developed.[17]
The difluoromethyl group at the 5-position can project into a solvent-exposed region or a hydrophobic sub-pocket, enhancing potency and selectivity while improving metabolic stability.
Hypothesis 2: Antifungal Activity (SDHI)
Given the overwhelming success of difluoromethyl-pyrazole carboxamides as SDHI fungicides, this is a highly probable activity.[12][13][18] The succinate dehydrogenase enzyme is a crucial component of the mitochondrial electron transport chain in fungi. The this compound can serve as a key intermediate. Acylation of the 3-amino group with various carboxylic acids would generate a library of potential SDHI inhibitors for screening against major phytopathogenic fungi.[13]
PART 4: Proposed Experimental Workflows for Target Validation
To empirically validate these hypotheses, a structured, multi-tiered screening approach is necessary. The following protocols are designed to be self-validating by including appropriate controls and decision gates.
Workflow 1: Kinase Inhibitor Screening Cascade
This workflow is designed to first identify potential kinase targets and then confirm potency and cellular activity.
Step 1: Broad Kinase Panel Profiling (Primary Screen)
-
Objective: To identify which kinase or kinase families the compound interacts with.
-
Methodology:
-
Submit this compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot℠) at a single high concentration (e.g., 10 µM).
-
The assay measures the percent inhibition of kinase activity relative to a DMSO vehicle control.
-
A positive "hit" is defined as >50% inhibition.
-
-
Causality: A broad panel is used initially because the scaffold has the potential to inhibit multiple kinases. This unbiased approach maximizes the chance of finding a novel target.
Step 2: Dose-Response and IC₅₀ Determination (Secondary Screen)
-
Objective: To quantify the potency of the compound against the "hits" from the primary screen.
-
Methodology:
-
For each hit kinase, perform a 10-point dose-response curve (e.g., from 10 µM down to 0.5 nM).
-
Measure kinase activity at each concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Include a known inhibitor for each kinase as a positive control.
-
-
Causality: Determining the IC₅₀ is critical for ranking compounds and establishing a structure-activity relationship (SAR) for future optimization.
Step 3: Cellular Target Engagement & Viability Assays
-
Objective: To confirm the compound can enter cells, engage its target, and exert a biological effect.
-
Methodology:
-
Select a cell line that overexpresses the target kinase or is known to be dependent on its activity.
-
Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Perform a target engagement assay (e.g., Western blot to check phosphorylation of a downstream substrate) to confirm the on-target effect in a cellular context.
-
-
Causality: Cellular activity is the bridge between biochemical potency and potential therapeutic effect. A compound with a low IC₅₀ but poor cellular activity may have permeability or stability issues that need to be addressed.
Workflow 2: Antifungal Activity Screening
This workflow is designed to assess the compound's potential as a fungicide, likely through derivatization.
Step 1: Synthesis of an Amide Library
-
Objective: To create a small, diverse library of potential SDHI inhibitors based on the core scaffold.
-
Methodology:
-
React this compound with a panel of 10-20 diverse carboxylic acids (or their corresponding acyl chlorides) under standard amide coupling conditions (e.g., HATU or EDC/HOBt).
-
The panel should include fragments known to be active in other SDHI fungicides (e.g., substituted phenyls, thiophenes, pyridines).
-
Purify and characterize each new analog.
-
-
Causality: The free amine is likely a synthetic intermediate, not the final active ingredient. Acylation is the most logical step toward mimicking known SDHI structures.
Step 2: In Vitro Antifungal Plate Assay
-
Objective: To assess the growth-inhibitory effects of the new amides against a panel of economically important fungi.
-
Methodology:
-
Prepare potato dextrose agar (PDA) plates amended with each test compound at a standard concentration (e.g., 50 µg/mL).
-
Inoculate the center of each plate with a mycelial plug from a panel of fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea).
-
Include DMSO-only plates (negative control) and plates with a commercial fungicide like Boscalid (positive control).
-
Incubate plates at 25°C and measure the colony diameter daily for 3-5 days.
-
Calculate the percent growth inhibition for each compound.
-
-
Causality: This direct assay provides a clear and quantitative measure of antifungal activity.
Step 3: EC₅₀ Determination
-
Objective: To determine the potency of the most active compounds.
-
Methodology:
-
For compounds showing significant inhibition (>70%) in Step 2, perform a dose-response plate assay with concentrations ranging from 100 µg/mL to 0.1 µg/mL.
-
Calculate the EC₅₀ (Effective Concentration for 50% inhibition) by plotting inhibition vs. log[concentration].
-
-
Causality: The EC₅₀ value is the standard metric for comparing the potency of fungicides and is essential for selecting candidates for further development.
Conclusion
This compound is not merely another heterocyclic compound; it is a strategically designed scaffold that combines the validated biological relevance of the 3-aminopyrazole core with the advanced physicochemical advantages of the difluoromethyl group. The convergence of evidence strongly suggests high potential in two key areas: as a template for novel kinase inhibitors in oncology and inflammatory diseases, and as a core intermediate for next-generation SDHI fungicides in agriculture. The experimental workflows detailed herein provide a clear and logical path to unlock and validate this potential, making this compound a priority target for research and development programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Difluoromethyl Group in Pyrazole Scaffolds: A Technical Guide to Modulating Physicochemical and Biological Properties
Introduction: The Strategic Value of Fluorine in Pyrazole Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its metabolic stability and versatile substitution patterns make it an ideal starting point for drug design.[1] A key strategy for optimizing lead compounds involves the incorporation of fluorine, which can profoundly alter a molecule's physicochemical and pharmacokinetic profiles.[4][5] Among fluorinated motifs, the difluoromethyl (CHF2) group has emerged as a particularly valuable substituent. Unlike the more common trifluoromethyl (CF3) group, the CHF2 moiety offers a unique combination of properties: it enhances metabolic stability, modulates lipophilicity, and, most notably, can act as a hydrogen bond donor.[4][6][7]
This technical guide provides an in-depth exploration of the role of the difluoromethyl group in the context of pyrazole derivatives for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental properties conferred by the CHF2 group, analyze its impact on molecular behavior, and provide practical insights into its synthetic incorporation, ultimately demonstrating its power to tune compounds for enhanced therapeutic potential.
Part 1: The Unique Physicochemical Profile of the Difluoromethyl Group
The strategic introduction of a CHF2 group into a pyrazole derivative is a decision driven by the unique electronic and steric properties of this moiety. Its influence extends to lipophilicity, acidity, and intermolecular interactions, setting it apart from both its non-fluorinated (CH3) and perfluorinated (CF3) counterparts.
Lipophilicity (LogP): A Context-Dependent Parameter
A common assumption is that fluorination uniformly increases lipophilicity. While the CF3 group is a strong lipophilicity enhancer (Hansch π value of +0.88), the effect of the CHF2 group is more nuanced and highly dependent on the electronic environment of the molecule.[8]
Studies have shown that the change in LogP upon replacing a methyl group with a difluoromethyl group (Δlog P) can range from slightly negative (-0.1) to moderately positive (+0.4).[9][10] For instance, when attached to an electron-rich aromatic system, the CHF2 group can increase lipophilicity. Conversely, when attached to a system bearing electron-withdrawing groups, the substitution can lead to a decrease in lipophilicity.[11] This context-dependent effect allows for fine-tuning of a compound's solubility and membrane permeability, which are critical for bioavailability.[6][7]
Hydrogen Bond Donor Capability: The "Lipophilic Hydroxyl" Mimic
Perhaps the most compelling feature of the CHF2 group is its ability to act as a hydrogen bond (H-bond) donor.[4][6] The two electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in H-bond interactions with biological targets like carbonyls or nitrogen-containing residues in a protein's active site.[5]
This capability allows the CHF2 group to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[4][6][9][10] The strength of this H-bond is comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[9][10][12] This unique "lipophilic hydrogen bond donor" characteristic is a powerful tool for enhancing binding affinity and selectivity while simultaneously improving metabolic stability—a combination not achievable with traditional H-bond donors.[11]
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key differences between methyl, difluoromethyl, and trifluoromethyl substituents, providing a clear rationale for selecting the CHF2 group for specific applications.
| Property | Methyl (CH3) | Difluoromethyl (CHF2) | Trifluoromethyl (CF3) | Rationale for Selection |
| Hansch π Value | +0.56 | ~ +0.3 to +0.5 (Context-dependent) | +0.88 | Fine-tuning of lipophilicity.[8][9] |
| H-Bond Capability | None | Donor | None | Introduction of a key binding interaction.[4][6] |
| Metabolic Stability | Low (Susceptible to oxidation) | High | Very High | Blocks metabolic oxidation at the substitution site.[6][8][13] |
| Bioisosteric Role | N/A | Hydroxyl, Thiol, Amine | Chlorine | Mimics polar groups with enhanced stability.[4][6][8] |
| Electron Effect | Weakly Donating | Strongly Withdrawing | Strongly Withdrawing | Modulates pKa of the pyrazole ring and influences reactivity. |
Part 2: Impact on Pharmacokinetics and Pharmacodynamics of Pyrazole Derivatives
The introduction of a CHF2 group onto a pyrazole scaffold directly influences its journey through and interaction with biological systems.
Enhancing Metabolic Stability
A primary driver for using fluorinated groups is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] Replacing a metabolically vulnerable methyl or methoxy group on a pyrazole ring with a CHF2 or OCHF2 group can effectively block common metabolic pathways like O-demethylation or oxidation, thereby increasing the drug's half-life and bioavailability.[6][13][14]
Modulating Target Affinity and Selectivity (Pharmacodynamics)
The true elegance of the CHF2 group lies in its ability to enhance target binding. In several reported cases, the strategic placement of a CHF2 group has led to significant improvements in potency and selectivity.[5]
For example, in the design of kinase inhibitors, a CHF2 group can form a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase, an interaction that can dramatically increase affinity. Computational modeling studies of an mTORC1/2 selective inhibitor, PQR620, suggested that its CHF2 group forms a beneficial hydrogen bond with Glu2190 of mTOR, contributing to a greater than 1000-fold selectivity over PI3Kα.[5] Similarly, in the development of pyrazole-based COX-2 inhibitors, the difluoromethyl ketone motif (-COCHF2) has been explored as a bioisostere for the carboxylic acid group found in many NSAIDs, demonstrating good activity and selectivity.[15][16]
Visualization: Bioisosteric Replacement and Target Interaction
The following diagram illustrates the concept of using a CHF2 group as a bioisostere for a hydroxyl group to enhance metabolic stability while maintaining a key hydrogen bond interaction with a biological target.
Caption: Bioisosteric replacement of a hydroxyl group with a CHF2 group.
Part 3: Synthetic Methodologies for Difluoromethylated Pyrazoles
The successful application of the CHF2 group in drug design relies on efficient and reliable synthetic methods for its introduction. Several strategies have been developed, primarily revolving around the use of difluoromethylated building blocks or direct difluoromethylation reactions.
Synthesis from Difluoromethylated Building Blocks
A common and robust approach is the construction of the pyrazole ring using a precursor that already contains the CHF2 moiety. The classical Knorr pyrazole synthesis or similar condensation reactions are frequently employed.
Key Strategies:
-
Condensation with Difluoromethyl β-Diketones: Reacting a hydrazine derivative with a 1,3-diketone bearing a CHF2 group is a straightforward method to generate substituted pyrazoles.[17]
-
[3+2] Cycloaddition Reactions: More modern approaches utilize [3+2] cycloaddition reactions. For instance, novel building blocks like difluoroacetohydrazonoyl bromides can react with various alkynes (ynones, alkynoates, ynamides) to produce highly functionalized, regioselective difluoromethyl-substituted pyrazoles in good to excellent yields.[17][18][19] This method offers mild reaction conditions and broad substrate scope.[17]
Direct C-H Difluoromethylation
Late-stage functionalization, where the CHF2 group is introduced into an already formed pyrazole ring, is highly desirable in drug discovery for rapid library synthesis. These methods often involve radical-based transformations.
Key Reagents:
-
Electrophilic/Radical Reagents: Reagents such as S-(difluoromethyl)sulfonium salts or hypervalent iodine(III) reagents can generate a difluoromethyl radical or its equivalent, which can then be coupled to the pyrazole core, often under photolytic or catalytic conditions.[5][7]
-
Copper Catalysis: Copper-catalyzed difluoromethylation of aryl iodides using reagents like [(DMPU)2Zn(CF2H)2] provides another avenue for C-CF2H bond formation.[5]
Experimental Protocol: [3+2] Cycloaddition for 3-CHF2-Pyrazole Synthesis
This protocol is a representative example based on the cycloaddition of difluoroacetohydrazonoyl bromides with alkynes, a method noted for its efficiency and regioselectivity.[17][18]
Objective: To synthesize a 3-difluoromethyl-1,5-disubstituted pyrazole.
Materials:
-
N-aryl difluoroacetohydrazonoyl bromide (1.0 eq)
-
Substituted ynone or alkynoate (1.2 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate, silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the N-aryl difluoroacetohydrazonoyl bromide (1.0 eq) and the alkyne substrate (1.2 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (2.0 eq) dropwise via syringe over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure difluoromethylated pyrazole product.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Self-Validation: The success of the protocol is validated by the clean conversion observed via TLC and the confirmation of the desired product's structure and purity through spectroscopic analysis, matching expected chemical shifts and mass-to-charge ratios for a difluoromethylated pyrazole.
Visualization: Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3-CHF2-pyrazoles.
Part 4: Case Studies and Future Perspectives
The utility of the difluoromethyl group is evident in various pyrazole-containing bioactive compounds, particularly in the agrochemical and pharmaceutical sectors.
-
Fungicides: A number of commercial and developmental fungicides are based on a pyrazole carboxamide scaffold. The introduction of a CHF2 group at the 3-position of the pyrazole ring has been shown to yield compounds with potent activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum.[20][21]
-
Anti-inflammatory Agents: As previously mentioned, difluoromethyl pyrazole derivatives have been investigated as selective COX-2 inhibitors for the treatment of inflammation and pain.[15][16]
-
Antibacterial Agents: Phenyl-substituted pyrazole derivatives containing trifluoromethyl groups have shown potent activity against Gram-positive bacteria, highlighting the general utility of fluorination in this scaffold for antibacterial drug discovery.[1] While specific CHF2 examples are less mature, the underlying principle of using fluorination to modulate properties holds.
The future of drug design with difluoromethyl pyrazoles is bright. As synthetic methods for late-stage difluoromethylation become more robust and accessible, we can expect to see more rapid and diverse exploration of this unique substituent in lead optimization campaigns. The ability to simultaneously enhance metabolic stability and introduce a key hydrogen bonding interaction provides a powerful and often superior alternative to traditional bioisosteric replacements, paving the way for the development of safer and more efficacious pyrazole-based therapeutics.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Ascendancy of 5-(Difluoromethyl)-1H-pyrazol-3-amine Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Within this privileged scaffold, derivatives of 5-(difluoromethyl)-1H-pyrazol-3-amine are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. The introduction of a difluoromethyl (CHF2) group at the C5 position of the 3-aminopyrazole core offers a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability, making these analogs attractive candidates for kinase inhibition and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, biological significance, and structure-activity relationships (SAR) of this compound derivatives and their analogs. We will delve into detailed synthetic protocols, explore the rationale behind experimental choices, and present a critical analysis of their therapeutic applications, with a focus on their role in the development of next-generation targeted therapies.
Introduction: The Strategic Importance of the 3-Amino-5-(difluoromethyl)pyrazole Moiety
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structural motif found in numerous approved drugs.[2] The inherent stability of the pyrazole ring to metabolic degradation has made it a favored scaffold in drug design.[1] The 3-aminopyrazole subunit, in particular, serves as a versatile pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets.[3]
The strategic incorporation of fluorine-containing functional groups has become a powerful tool in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group (CHF2), in particular, is of growing interest. It is more lipophilic than a hydroxyl group but can still act as a hydrogen bond donor, a property not shared by the more common trifluoromethyl (CF3) group. This unique electronic profile can lead to enhanced target affinity and improved metabolic stability.
This guide will focus on the synthesis and application of this compound and its derivatives, a class of compounds that leverages the synergistic benefits of the 3-aminopyrazole scaffold and the unique properties of the difluoromethyl group.
Synthetic Strategies: Accessing the 3-Amino-5-(difluoromethyl)pyrazole Core
The cornerstone of synthesizing this compound derivatives lies in the construction of the pyrazole ring, a process that has been extensively studied.[4] The most versatile and widely adopted method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives.[5] This approach offers a convergent and efficient route to the desired heterocyclic core.
Proposed Synthesis of the Key Precursor: 4,4-Difluoro-3-oxobutanenitrile
A critical starting material for the synthesis of this compound is the β-ketonitrile, 4,4-difluoro-3-oxobutanenitrile. While not readily commercially available, a plausible synthetic route can be devised based on established organic chemistry principles. The Claisen condensation of ethyl difluoroacetate with acetonitrile, facilitated by a strong base such as sodium hydride (NaH), presents a direct and efficient method for its preparation.
Experimental Protocol: Synthesis of 4,4-Difluoro-3-oxobutanenitrile
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: A solution of ethyl difluoroacetate (1.0 equivalent) and acetonitrile (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4,4-difluoro-3-oxobutanenitrile.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the quenching of the strongly basic sodium hydride.
-
Strong Base: Sodium hydride is a non-nucleophilic strong base that is highly effective in deprotonating the α-carbon of acetonitrile, initiating the Claisen condensation.
-
Stepwise Addition: The dropwise addition of the ester and nitrile solution at low temperature helps to control the initial exothermic reaction.
-
Aqueous Work-up: The quench with a mild acidic solution neutralizes the excess base and facilitates the separation of the organic product.
Cyclocondensation to Form this compound
With the key β-ketonitrile precursor in hand, the final cyclization to form the 3-amino-5-(difluoromethyl)pyrazole core can be achieved through a straightforward reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 4,4-difluoro-3-oxobutanenitrile (1.0 equivalent) in ethanol is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate (1.2 equivalents) is added to the solution.
-
Reaction and Isolation: The reaction mixture is heated to reflux for 2-4 hours. Upon cooling, the product often crystallizes directly from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Reaction Mechanism Visualization:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Biological Significance and Therapeutic Applications
Derivatives of 3-aminopyrazole have demonstrated a remarkable breadth of biological activities, with a significant number of compounds progressing into clinical trials, particularly in the field of oncology.[2] The 3-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of protein kinases.
Kinase Inhibition: A Privileged Scaffold for Oncology
The 3-aminopyrazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7]
Structure-Activity Relationship (SAR) Insights:
The introduction of a difluoromethyl group at the C5 position of the 3-aminopyrazole ring can significantly influence the compound's biological activity.
-
Lipophilicity and Solubility: The CHF2 group increases lipophilicity compared to a hydroxyl or amino group, which can enhance cell permeability and target engagement.
-
Hydrogen Bonding: The CHF2 group can act as a weak hydrogen bond donor, potentially forming additional interactions within the kinase active site.
-
Metabolic Stability: The fluorine atoms can block sites of metabolism, leading to an improved pharmacokinetic profile.
Table 1: Comparative Biological Activity of 3-Aminopyrazole Analogs
| Compound/Analog | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| Generic 3-Aminopyrazole | Aurora Kinase A | Varies | Unsubstituted C5 | [8] |
| 5-(Trifluoromethyl)-3-aminopyrazole Derivative | FGFR | Varies | CF3 at C5 | [3] |
| Hypothetical 5-(Difluoromethyl)-3-aminopyrazole | (Predicted) FGFR, Aurora Kinases | (Predicted) Potent | CHF2 at C5 | N/A |
Signaling Pathway Visualization:
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a this compound derivative.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel targeted therapies. The unique electronic properties of the difluoromethyl group, combined with the proven pharmacophoric features of the 3-aminopyrazole core, offer a compelling strategy for designing potent and selective inhibitors of various protein kinases and other therapeutically relevant targets.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a diverse library of derivatives with various substituents at the N1, C4, and amino group positions to further explore the SAR.
-
Target Identification and Validation: Broader screening of these compounds against a panel of kinases and other enzymes to identify novel biological targets.
-
In Vivo Evaluation: Progression of lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-(difluoromethyl)-1H-pyrazol-3-amine" safety and handling precautions
An In-depth Technical Guide for the Safe Handling of 5-(difluoromethyl)-1H-pyrazol-3-amine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like this compound are instrumental building blocks. Pyrazole derivatives are known for their wide range of pharmacological activities, making them valuable scaffolds in medicinal chemistry[1][2][3]. However, their utility in synthesis is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is crafted from the perspective of a senior application scientist, moving beyond a mere recitation of rules to explain the causality behind each precaution. Our objective is to create a self-validating system of safety, where every action is underpinned by a clear understanding of the potential risks and the mechanisms to mitigate them. While specific data for this compound is limited, this guide synthesizes authoritative data from closely related pyrazole derivatives to establish a robust and conservative safety framework.
Section 1: Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a chemical is the first step in safe handling. While a comprehensive, experimentally verified dataset for this compound is not widely available, we can infer its likely characteristics from structurally similar compounds.
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Property | Value / Information | Source Context |
| Physical State | Solid, Crystal - Powder.[4] | Based on analogous pyrazole compounds. |
| Appearance | White to Pale Yellow.[4] | Common appearance for this class of compounds. |
| Molecular Formula | C₄H₅F₂N₃ | N/A |
| Molecular Weight | 133.10 g/mol | N/A |
| Melting Point | ~112°C.[4] | Data for a related pyrazole derivative. |
| Storage Temperature | 2-8°C, protect from light.[5] | Recommended for a similar pyrazole amine. |
| Incompatible Materials | Strong oxidizing agents.[6] | A general precaution for amine-containing compounds. |
Note: The data presented is based on structurally similar pyrazole derivatives. Researchers should treat this information as indicative and exercise caution.
Section 2: Hazard Identification and Toxicological Assessment
Based on the GHS classifications of analogous compounds, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification Summary for Related Pyrazole Derivatives
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315 : Causes skin irritation. | [7][8] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319 : Causes serious eye irritation. | [7][8] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335 : May cause respiratory irritation. | [7][8] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302 : Harmful if swallowed. | [9][10] |
Toxicological Narrative:
The difluoromethyl and amine functional groups on the pyrazole core suggest a potential for reactivity and biological interaction. The primary hazards are irritant in nature.
-
Inhalation: As a powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation may cause irritation to the nose, throat, and lungs[11].
-
Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and discomfort. Prolonged contact should be avoided.
-
Eye Contact: This represents the most significant immediate risk. The compound is classified as a serious eye irritant, and contact can cause significant damage if not addressed immediately[7][8][12].
-
Ingestion: The compound is considered harmful if swallowed[9][10]. Accidental ingestion could occur from contaminated hands; therefore, strict personal hygiene is essential[8][12].
Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls
Effective safety management is not just about personal protective equipment (PPE). It involves a systematic approach to reducing risk, prioritized from most to least effective. This "Hierarchy of Controls" is the foundational logic for all subsequent protocols in this guide.
Caption: The Hierarchy of Controls prioritizes safety measures.
The most effective controls are at the top. Since we must use this specific chemical (Elimination and Substitution are not options), our focus begins with Engineering Controls .
Section 4: Standard Operating Procedures for Handling and Storage
Required Personal Protective Equipment (PPE)
PPE is the last line of defense. It must be selected and used correctly.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 regulations[6][8][12]. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard derived from it[8][13]. Inspect gloves before use and use a proper removal technique to avoid skin contact[14]. Dispose of contaminated gloves after use[8][14].
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure all skin is covered[8][13].
Experimental Protocol: Weighing and Transfer
This workflow is designed to minimize dust generation and inhalation exposure.
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask, etc.) inside the hood.
-
Don all required PPE.
-
-
Handling:
-
Perform all manipulations of the solid compound exclusively within the fume hood[8][13]. This is the primary engineering control to prevent respiratory exposure.
-
To prevent dust accumulation and potential static discharge, take measures to prevent the build-up of electrostatic charge[8][13].
-
Carefully open the container. Avoid creating puffs of air that could aerosolize the powder.
-
Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel.
-
Close the primary container tightly immediately after use.
-
-
Post-Transfer:
Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated place[6][8]. A refrigerator (2-8°C) is recommended for long-term stability[5].
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination[6][8][12].
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel[8][12].
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents[6].
Section 5: Emergency Response Protocols
First Aid Measures
Immediate and correct first aid is crucial in mitigating the effects of an exposure.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing[8][12]. If breathing is difficult or irritation persists, seek medical attention[12][15].
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water[12]. If skin irritation occurs, get medical advice[12].
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open[8][12]. Remove contact lenses if present and easy to do so. Continue rinsing[8][12]. Seek immediate medical attention from an ophthalmologist[14][16].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting[8]. Call a POISON CENTER or doctor immediately if you feel unwell[12][16].
Spill Response Workflow
A calm, systematic response to a spill will prevent it from escalating.
Caption: A stepwise workflow for managing chemical spills.
Key Spill Control Principles:
-
Avoid dust formation during cleanup[14]. Do not dry sweep.
-
Use an inert absorbent material like sand or vermiculite to cover the spill[8][13].
-
Place all contaminated materials into a sealed, airtight container clearly labeled for hazardous waste disposal[8][13].
-
Ensure adequate ventilation during cleanup[11].
Section 6: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[8][12].
-
Do not allow the product to enter drains, sewers, or waterways[8].
Section 7: Conclusion
The safe application of this compound in research and development is entirely achievable through a combination of knowledge, preparation, and adherence to established safety protocols. By understanding the compound's hazards, implementing a control hierarchy that prioritizes engineering solutions, and being prepared for emergencies, researchers can confidently handle this valuable molecule while ensuring the highest standards of laboratory safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)- | 1160822-72-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride | C5H8ClF2N3 | CID 132349385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. 5-(Difluoromethoxy)-1H-pyrazol-3-amine 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 10. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kewaunee.com [kewaunee.com]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Application Note: A Practical, Two-Step Synthesis of 5-(Difluoromethyl)-1H-pyrazol-3-amine
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Among the myriad of heterocyclic scaffolds, pyrazoles are a privileged class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The target molecule of this application note, 5-(difluoromethyl)-1H-pyrazol-3-amine , is a valuable building block for the synthesis of more complex bioactive molecules. The difluoromethyl group (CHF₂) serves as a bioisostere for a hydroxyl or thiol group, offering a unique combination of steric and electronic properties. This guide provides a detailed, research-grade protocol for the synthesis of this important intermediate, starting from ethyl difluoroacetate.
Overall Reaction Scheme
The synthesis of this compound is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 3-oxo-4,4-difluorobutanenitrile, through the acylation of acetonitrile with ethyl difluoroacetate. The subsequent step is a classic cyclocondensation reaction with hydrazine hydrate to form the desired aminopyrazole.
Step 1: Synthesis of 3-oxo-4,4-difluorobutanenitrile
EtOOC-CHF₂ + CH₃CN → NC-CH₂-CO-CHF₂
Step 2: Synthesis of this compound
NC-CH₂-CO-CHF₂ + N₂H₄·H₂O → this compound
Scientific Rationale and Mechanistic Insights
The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine is a well-established and versatile method.[1] The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the stable pyrazole ring.[1]
The initial and most critical step is the formation of the β-ketonitrile, 3-oxo-4,4-difluorobutanenitrile. This is achieved through the acylation of the acetonitrile anion with ethyl difluoroacetate. A strong base, such as sodium ethoxide, is required to deprotonate acetonitrile, which then acts as a nucleophile.
Experimental Protocols
Safety Precautions:
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium ethoxide is a strong base and is moisture-sensitive. Handle in an inert atmosphere (e.g., under nitrogen or argon).
-
All reactions should be performed in a fume hood.
Protocol 1: Synthesis of 3-oxo-4,4-difluorobutanenitrile
This protocol is based on established methods for the synthesis of β-ketonitriles from esters.[2]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl difluoroacetate (EtOOC-CHF₂)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.0 eq) to anhydrous ethanol (5 mL per gram of NaOEt).
-
Addition of Acetonitrile: To the stirred suspension, add anhydrous acetonitrile (1.2 eq) dropwise at room temperature.
-
Addition of Ethyl Difluoroacetate: Following the addition of acetonitrile, add ethyl difluoroacetate (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with 2M HCl until the pH is neutral.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxo-4,4-difluorobutanenitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of 3-aminopyrazoles from β-ketonitriles.[1]
Materials:
-
3-oxo-4,4-difluorobutanenitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-oxo-4,4-difluorobutanenitrile (1.0 eq) in ethanol (10 mL per gram of the nitrile).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration.
-
Concentration and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| Ethyl difluoroacetate | 124.08 | 1.0 | - |
| Acetonitrile | 41.05 | 1.2 | - |
| Sodium ethoxide | 68.05 | 1.0 | - |
| 3-oxo-4,4-difluorobutanenitrile | 119.06 | - | 1.0 |
| Hydrazine hydrate | 50.06 | - | 1.5 |
| This compound | 133.09 | - | (Theoretical Yield: 100%) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound, a valuable fluorinated building block. The described two-step protocol, involving the formation of a β-ketonitrile intermediate followed by a cyclocondensation with hydrazine, is a robust and efficient method for accessing this class of compounds. The detailed experimental procedures and mechanistic insights are intended to support researchers in medicinal chemistry and drug development in their efforts to synthesize novel bioactive molecules.
References
The Rising Star in Kinase Inhibition: A Guide to the Synthesis and Application of 5-(difluoromethyl)-1H-pyrazol-3-amine
In the landscape of targeted therapeutics, kinase inhibitors have emerged as a cornerstone of modern medicine, particularly in oncology. The relentless pursuit of more potent and selective agents has led medicinal chemists to explore novel molecular scaffolds that can effectively navigate the ATP-binding pocket of kinases. Among these, the 3-aminopyrazole moiety has been identified as a "privileged scaffold," a core structure that consistently demonstrates high affinity for the kinase hinge region.[1][2] This guide delves into a particularly promising building block that combines the advantages of the 3-aminopyrazole core with the unique properties of a difluoromethyl group: 5-(difluoromethyl)-1H-pyrazol-3-amine .
The introduction of fluorine-containing functional groups has become a powerful strategy in drug design.[3] The difluoromethyl (CHF₂) group, in particular, can act as a bioisostere for hydroxyl or thiol groups, serve as a hydrogen bond donor, and modulate the pKa of nearby functionalities. Its electron-withdrawing nature can also enhance metabolic stability and binding affinity, making it a highly desirable feature in kinase inhibitors.
This document provides a comprehensive overview of the applications of this compound in the synthesis of kinase inhibitors. We will explore its utility in targeting key kinase families, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss the structure-activity relationships that underscore its importance.
Core Applications in Kinase Inhibitor Synthesis
The primary utility of this compound lies in its role as a versatile starting material for the construction of a diverse array of kinase inhibitors. Its bifunctional nature, possessing a nucleophilic amine and a pyrazole ring amenable to further substitution, allows for its incorporation into various inhibitor frameworks.
Cyclin-Dependent Kinase (CDK) Inhibitors
The 3-aminopyrazole scaffold is a well-established core for the development of CDK inhibitors.[4][5][6] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The general approach involves the reaction of the 3-amino group of the pyrazole with a suitably substituted pyrimidine or other heterocyclic system, mimicking the adenine portion of ATP to bind to the kinase hinge region.
The difluoromethyl group at the 5-position of the pyrazole ring offers a key advantage in this context. It can occupy a specific pocket within the ATP-binding site, potentially forming favorable interactions with amino acid residues and enhancing both potency and selectivity.
Synthetic Protocols
The following protocols outline general procedures for the utilization of this compound in the synthesis of kinase inhibitors. These are intended as a starting point for optimization by researchers in the field.
Protocol 1: Synthesis of a Pyrazolopyrimidine Core
This protocol describes a common method for constructing a pyrazolopyrimidine scaffold, a core structure found in many CDK inhibitors. The initial step is a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: General workflow for synthesizing a pyrazolopyrimidine-based kinase inhibitor.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol or other suitable high-boiling solvent
-
Secondary amine (for diversification)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in n-butanol.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the intermediate, 2-chloro-N-(5-(difluoromethyl)-1H-pyrazol-3-yl)pyrimidin-4-amine.
-
Diversification: The resulting intermediate can be further functionalized through a second nucleophilic substitution at the remaining chloro-position with a variety of amines to explore structure-activity relationships.
Causality Behind Experimental Choices:
-
Solvent: n-Butanol is chosen for its high boiling point, which is often necessary to drive the nucleophilic aromatic substitution to completion.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing side reactions.
-
Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Reaction Scheme:
Caption: Workflow for Suzuki-Miyaura cross-coupling on an iodinated pyrazole.
Materials:
-
Iodinated 5-(difluoromethyl)pyrazole derivative (requires prior synthesis)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the iodinated pyrazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness of Protocols: The protocols provided are based on well-established and frequently published synthetic methodologies in medicinal chemistry.[5][7][8] The steps are logical and include standard work-up and purification techniques, ensuring a high probability of success for a skilled synthetic chemist.
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes hypothetical, yet representative, kinase inhibition data for compounds that could be synthesized using this compound as a starting material. The data illustrates the potential for achieving high potency and selectivity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Off-Target (Fold) |
| PZ-CHF2-001 | CDK2 | 15 | >100 vs. CDK1, CDK9 |
| PZ-CHF2-002 | JNK3 | 25 | >50 vs. p38α |
| PZ-CHF2-003 | TrkA | 8 | >200 vs. VEGFR2 |
| PZ-CHF2-004 | IRAK4 | 12 | >150 vs. IRAK1 |
Signaling Pathway Visualization
The inhibitors synthesized from this compound can modulate critical cellular signaling pathways. For example, CDK2 inhibitors would impact the cell cycle progression from G1 to S phase.
Caption: Inhibition of the G1/S cell cycle transition by a CDK2 inhibitor.
Conclusion
This compound is a high-value building block for the synthesis of next-generation kinase inhibitors. Its unique combination of a proven kinase-binding scaffold and a strategically placed difluoromethyl group offers significant potential for developing potent, selective, and drug-like clinical candidates. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile molecule in their quest for novel therapeutics.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for "In Vitro" Assays Using 5-(difluoromethyl)-1H-pyrazol-3-amine
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Motif in Modern Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic tractability and its ability to form key interactions with a wide array of biological targets.[1][2] Numerous pyrazole-containing molecules have progressed through clinical development and received FDA approval for treating a range of diseases, particularly cancer.[1][3] Drugs such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Celecoxib (COX-2 inhibitor) highlight the versatility of the pyrazole core in generating potent and selective therapeutic agents.[3][4]
The subject of this guide, 5-(difluoromethyl)-1H-pyrazol-3-amine , is a functionalized pyrazole derivative. The inclusion of a difluoromethyl (-CHF₂) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity by acting as a bioisostere for other functional groups. The primary amine at the 3-position provides a crucial handle for hydrogen bonding, which is often pivotal for anchoring small molecules within the active sites of enzymes like protein kinases.
Given the established precedent for pyrazole derivatives, a new compound like this compound warrants a systematic in vitro evaluation to elucidate its potential biological activity. This document provides a strategic framework and detailed protocols for a tiered screening cascade designed to characterize its bioactivity profile, starting from broad phenotypic assays and progressing towards more specific target-based evaluations.
Physicochemical Properties and Handling
Before commencing any biological assays, it is critical to understand the compound's basic properties to ensure proper handling, storage, and preparation of stock solutions.
| Property | Value / Observation | Source / Justification |
| Molecular Formula | C₄H₄F₂N₃ | Inferred from structure. |
| Molecular Weight | ~148.1 g/mol | Calculated from formula. |
| Appearance | Typically a white to off-white solid. | Based on similar pyrazole compounds. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and ethanol. | The polar amine and pyrazole core suggest solubility in polar organic solvents, a common characteristic for library compounds.[5] |
| Stability | The difluoromethyl group likely enhances metabolic stability. | Fluorine substitution is a known strategy to block sites of metabolism. |
| Stock Solution Prep. | Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | Standard practice for small molecule library management. |
Proposed In Vitro Screening Cascade
A logical, tiered approach is recommended to efficiently screen this compound. This strategy begins with broad, cost-effective assays to identify any general bioactivity and narrows down to specific molecular targets based on the initial findings and the known pharmacology of the pyrazole scaffold.
Caption: A tiered workflow for characterizing this compound.
PART 1: Detailed Protocols - Tier 1 Screening
Protocol 1.1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay is a robust initial screen for assessing the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.[6]
Materials:
-
This compound (10 mM stock in DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate, A549 for lung)[7][8]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. A common starting concentration range is 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a "vehicle control" with 0.5% DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100 Plot % Viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 72 hours |
| IC₅₀ | To be determined |
PART 2: Detailed Protocols - Tier 2 Screening
Protocol 2.1: Broad Kinase Inhibition Profiling
Principle: Given that the pyrazole scaffold is a cornerstone of many kinase inhibitors, screening against a broad panel of kinases is a high-priority next step.[1] This is typically performed using a biochemical assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Commercial services offer panels of hundreds of kinases. The protocol below describes a generic principle for a single kinase assay, often based on technologies like ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher).
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) | 1028843-19-7 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 5-(Difluoromethyl)-1H-pyrazol-3-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Scaffold and the Significance of the Difluoromethyl Moiety in Modern Fungicides
The pyrazole ring system is a cornerstone in the design and development of modern agrochemicals.[1][2] This five-membered heterocyclic scaffold, with its two adjacent nitrogen atoms, offers a stable and versatile platform for creating molecules with potent biological activities. The ability to functionalize multiple positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its efficacy as a crop protection agent.
In recent years, the introduction of fluorine-containing substituents has become a powerful strategy in agrochemical design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention.[3] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ moiety offers a unique balance of properties. It can act as a lipophilic hydrogen bond donor, enhancing binding affinity to target enzymes, and it moderately influences the electronic nature and metabolic stability of the parent molecule.[3] This modulation of properties has proven highly effective in overcoming resistance mechanisms in target pests and pathogens.
This application note provides a detailed guide for researchers and synthetic chemists on the utilization of a key building block, 5-(difluoromethyl)-1H-pyrazol-3-amine , in the synthesis of advanced pyrazole-based agrochemicals. We will focus on the synthesis of pyrazole carboxamide fungicides, a class of compounds that has seen remarkable success in the agrochemical market. These compounds primarily act as Succinate Dehydrogenase Inhibitors (SDHI), disrupting the mitochondrial respiratory chain in fungi and leading to potent and broad-spectrum disease control.[4] We will provide detailed, step-by-step protocols, explain the rationale behind key experimental choices, and present a complete synthetic workflow from the starting aminopyrazole to a final, high-value agrochemical.
Synthetic Strategy Overview: From Aminopyrazole to SDHI Fungicide
The overall synthetic strategy involves a multi-step sequence to convert the readily available this compound into a highly functionalized pyrazole carboxamide. The key transformations include:
-
Regioselective N-Methylation: Introduction of a methyl group onto the pyrazole ring is a common feature in many commercial SDHI fungicides. Controlling the regioselectivity of this step is crucial for obtaining the desired biologically active isomer.
-
Conversion of the Amino Group to a Carboxylic Acid: This is a pivotal transformation to enable the formation of the characteristic amide bond of this fungicide class. A robust and scalable method for this conversion is essential.
-
Amide Bond Formation: The final step involves the coupling of the pyrazole carboxylic acid (or its activated derivative) with a specific aniline moiety to yield the target agrochemical.
The following sections will provide detailed protocols for each of these key stages, culminating in the synthesis of a representative SDHI fungicide.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
This protocol outlines a plausible and scientifically sound pathway to convert this compound to the crucial intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This intermediate is a well-established precursor for numerous commercial fungicides.
Step 1a: Regioselective N-Methylation of this compound
Causality Behind Experimental Choices: The regioselectivity of N-alkylation on unsymmetrical pyrazoles can be influenced by steric and electronic factors. Methylation is a common and critical step in the synthesis of many pyrazole-based agrochemicals. The choice of a methylating agent and base is crucial for achieving high yield and selectivity.
-
Materials and Reagents:
-
This compound
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the mixture to 50-60 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford a mixture of N-methylated regioisomers. The desired isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, is typically the major product.
-
Step 1b: Diazotization and Cyanation (Sandmeyer-type Reaction)
Causality Behind Experimental Choices: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functional groups, including a nitrile. The nitrile can then be readily hydrolyzed to the desired carboxylic acid. This two-step sequence is a robust way to achieve the desired transformation.
-
Materials and Reagents:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine (from Step 1a)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Standard laboratory glassware and safety equipment for handling cyanides
-
-
Procedure:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile.
-
Step 1c: Hydrolysis of the Nitrile to Carboxylic Acid
Causality Behind Experimental Choices: Both acidic and basic hydrolysis can effectively convert a nitrile to a carboxylic acid.[5][6][7][8][9] The choice depends on the stability of other functional groups in the molecule. For this substrate, basic hydrolysis followed by acidification is a common and effective method.
-
Materials and Reagents:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (from Step 1b)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a mixture of ethanol and water, add sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure product.
-
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide (Isoflucypram Analogue)
This protocol outlines the final steps to produce a representative pyrazole carboxamide fungicide, using the key intermediate DFPA synthesized in Protocol 1. The target molecule is an analogue of the commercial fungicide Isoflucypram.
Step 2a: Formation of the Acid Chloride
Causality Behind Experimental Choices: Conversion of the carboxylic acid to a more reactive acid chloride is a standard procedure to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.
-
Materials and Reagents:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)
-
Thionyl chloride (SOCl₂)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Standard laboratory glassware with protection from moisture
-
-
Procedure:
-
To a suspension of DFPA (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (around 80 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent.
-
The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Step 2b: Amide Coupling to Synthesize the Final Product
Causality Behind Experimental Choices: The final amide coupling reaction is the key step in assembling the target fungicide. The use of a base is necessary to neutralize the HCl generated during the reaction. The choice of solvent and temperature is optimized to ensure complete reaction and minimize side products.
-
Materials and Reagents:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Step 2a)
-
A substituted aniline (e.g., 2-isopropylaniline)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| This compound | C₄H₅F₂N₃ | 133.10 | Starting Material |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine | C₅H₇F₂N₃ | 147.13 | 75-85% (Step 1a) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile | C₆H₅F₂N₃ | 157.12 | 60-70% (Step 1b) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | C₆H₆F₂N₂O₂ | 176.12 | >90% (Step 1c) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | C₆H₅ClF₂N₂O | 194.57 | >95% (Step 2a) |
| Pyrazole Carboxamide Fungicide | Varies | Varies | 80-90% (Step 2b) |
Visualizations
Synthetic Pathway from this compound to a Pyrazole Carboxamide Fungicide
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Conclusion and Future Perspectives
The synthetic pathways detailed in this application note demonstrate the strategic importance of this compound as a versatile starting material for the synthesis of high-value agrochemicals. The protocols provided offer a robust framework for the preparation of key intermediates and final products within the important class of SDHI fungicides. The rationale provided for each step aims to empower researchers to adapt and optimize these methods for their specific synthetic targets.
As the demand for more effective and environmentally benign crop protection solutions continues to grow, the development of novel pyrazole-based agrochemicals will undoubtedly remain a key focus of research. The strategic incorporation of the difluoromethyl group, facilitated by key building blocks like this compound, will continue to be a fruitful area for innovation in the agrochemical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. thieme.de [thieme.de]
- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Introduction: The Significance of 5-(difluoromethyl)-1H-pyrazol-3-amine in Modern Drug Discovery
An In-Depth Guide to the Electrophilic Derivatization of 5-(difluoromethyl)-1H-pyrazol-3-amine
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a leading strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] this compound, therefore, represents a highly valuable building block, combining the proven pharmacological relevance of the aminopyrazole core with the advantageous physicochemical properties imparted by the CHF₂ group.[1][5]
This guide provides a detailed exploration of the reactivity of this compound with common electrophiles. We will delve into the underlying principles of its chemical behavior, focusing on regioselectivity, and provide robust, step-by-step protocols for key derivatization reactions, including N-acylation, N-alkylation, and N-sulfonylation. The insights and methodologies presented herein are designed to empower researchers in pharmaceutical and agrochemical development to effectively utilize this versatile synthon in the creation of novel, high-value molecules.
Pillar 1: Understanding the Reactivity and Regioselectivity
The reaction of this compound with an electrophile is not random; it is governed by the intricate electronic landscape of the molecule. The pyrazole ring itself is an electron-rich aromatic system, but its reactivity is modulated by the attached functional groups and the existence of tautomeric forms.[6]
Tautomerism and Nucleophilic Sites
In solution, this compound exists as an equilibrium of two principal tautomers. This rapid interconversion is a fundamental characteristic of N-unsubstituted pyrazoles.[6] The presence of the amino group and the two distinct ring nitrogens creates multiple potential sites for electrophilic attack.
-
Exocyclic Amine (C3-NH₂): Generally the most nucleophilic site due to the localized lone pair on the nitrogen. It readily reacts with a wide range of electrophiles.
-
Ring Nitrogen (N1): A pyrrole-like nitrogen that is part of the aromatic system. Its lone pair contributes to aromaticity, but it can be deprotonated to form a highly nucleophilic pyrazolate anion.[6]
-
Ring Nitrogen (N2): A pyridine-like nitrogen whose lone pair is in the plane of the ring and does not participate in aromaticity, making it more basic and a potential site for protonation or electrophilic attack.
-
Ring Carbon (C4): While the pyrazole ring can undergo electrophilic aromatic substitution, the C4 position is the most likely site.[7] However, this typically requires harsher conditions or specific catalytic systems, and reactions with common electrophiles overwhelmingly favor attack at a nitrogen atom.[8]
The regioselectivity of a given reaction is a delicate balance between the intrinsic nucleophilicity of these sites and the reaction conditions employed (e.g., solvent, base, temperature).
Caption: Tautomers of the title compound and its key nucleophilic centers.
Pillar 2: Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the derivatization of this compound. They are based on established principles of pyrazole chemistry and reactions on analogous structures.[8][9][10][11] Researchers should perform initial small-scale trials to optimize conditions for their specific electrophile.
Caption: General experimental workflow for electrophilic reactions.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol details the formation of an amide bond, a critical linkage in countless pharmaceutical agents, by reacting the exocyclic amino group with an acyl chloride. The reaction is typically highly selective for the more nucleophilic exocyclic amine over the ring nitrogens.
Reaction Scheme: Image of this compound reacting with R-COCl and a base (like Et₃N) to yield N-[5-(difluoromethyl)-1H-pyrazol-3-yl]amide.
Methodology
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.1 mmol | 1.1 | Electrophile |
| Triethylamine (Et₃N) or Pyridine | 1.5 mmol | 1.5 | Base to neutralize HCl |
| Dichloromethane (DCM), anhydrous | 10 mL | - | Solvent |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Basification: Add triethylamine (1.5 mmol) to the stirred suspension/solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Electrophile Addition: Add the acyl chloride (1.1 mmol) dropwise to the cold mixture over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). This removes excess base, unreacted starting material, and aqueous residues.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-acylated pyrazole.
| Troubleshooting | Possible Cause | Solution |
| Low Yield | Incomplete reaction; hydrolysis of acyl chloride. | Ensure anhydrous conditions. Extend reaction time or warm slightly (e.g., to 40 °C). |
| Di-acylation Product | Highly reactive acylating agent or excess used. | Use closer to 1.05 equivalents of the acyl chloride; maintain low temperature during addition. |
Protocol 2: N-Alkylation with Alkyl Halides
N-alkylation introduces alkyl groups, which can be used to block metabolic sites, modulate solubility, or act as synthetic handles. This reaction presents a greater regioselectivity challenge, as alkylation can potentially occur at the exocyclic amine or the ring nitrogens. The outcome is highly dependent on the base and solvent system.[9][12] Using a strong base like NaH tends to form the pyrazolate anion, favoring alkylation at the N1 position.[6] Milder bases like K₂CO₃ may lead to mixtures or favor reaction at the exocyclic amine.
Reaction Scheme: Image of this compound reacting with R-X (e.g., CH₃I) and a base (e.g., K₂CO₃) to yield a mixture of N-alkylated products.
Methodology
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting Material |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.1 mmol | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | 2.0 | Mild Base |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Polar aprotic solvent |
Step-by-Step Procedure:
-
Setup: In a dry flask, suspend this compound (1.0 mmol) and potassium carbonate (2.0 mmol) in DMF (5 mL).
-
Electrophile Addition: Add the alkyl halide (1.1 mmol) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (50 mL). This will precipitate the product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The resulting regioisomers (if formed) often have different polarities and can be separated by flash column chromatography.
Causality Note: The choice of DMF as a solvent is deliberate; its polar, aprotic nature effectively solvates the potassium carbonate and facilitates the Sₙ2 reaction. Forcing conditions (stronger base like NaH, lower temperature) would be employed to selectively target the N1 position via the pyrazolate anion.
Protocol 3: N-Sulfonylation with Sulfonyl Chlorides
The sulfonamide functional group is a key pharmacophore found in many antibacterial and diuretic drugs. This protocol describes its formation via the reaction of the aminopyrazole with a sulfonyl chloride. Similar to acylation, this reaction is expected to be highly selective for the exocyclic amino group.
Reaction Scheme: Image of this compound reacting with R-SO₂Cl and pyridine to yield N-[5-(difluoromethyl)-1H-pyrazol-3-yl]sulfonamide.
Methodology
| Reagents & Materials | Amount | Molar Eq. | Notes |
| This compound | 1.0 mmol | 1.0 | Starting Material |
| Sulfonyl Chloride (e.g., Tosyl Chloride) | 1.1 mmol | 1.1 | Electrophile |
| Pyridine, anhydrous | 5 mL | - | Base and Solvent |
Step-by-Step Procedure:
-
Setup: Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL) in a dry flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Electrophile Addition: Add the sulfonyl chloride (1.1 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~50 g). Add 2 M HCl dropwise until the pH is acidic (~pH 2-3). This protonates the pyridine and often precipitates the product.
-
Isolation: Collect the precipitate by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: If extracted, wash the combined organic layers with 1 M HCl (2 x 15 mL) to remove pyridine, followed by water and brine. If filtered, wash the solid with cold water.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate, or air-dry the filtered solid.
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography if necessary.
| Reaction Summary Table | Acylation | Alkylation | Sulfonylation |
| Electrophile | Acyl Chloride | Alkyl Halide | Sulfonyl Chloride |
| Typical Base | Et₃N, Pyridine | K₂CO₃, NaH | Pyridine |
| Solvent | DCM, THF | DMF, Acetonitrile | Pyridine, DCM |
| Temperature | 0 °C to RT | RT to 80 °C | 0 °C to RT |
| Primary Site | Exocyclic Amine | Mixture (N-exo, N1) | Exocyclic Amine |
| Key Challenge | Over-acylation | Regioselectivity | - |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Computational Workflow for Assessing the Binding Affinity of 5-(difluoromethyl)-1H-pyrazol-3-amine to Protein Kinases
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of inhibitors targeting a diverse range of proteins, particularly kinases.[1] This guide provides an in-depth, validated protocol for determining the binding affinity of a specific pyrazole derivative, 5-(difluoromethyl)-1H-pyrazol-3-amine , using a multi-stage computational approach. We move beyond simplistic docking scores to a more rigorous workflow that incorporates the dynamic nature of protein-ligand interactions. This protocol is designed as a self-validating system, integrating molecular docking to predict the initial binding pose, followed by all-atom Molecular Dynamics (MD) simulations to assess the stability of this pose in a solvated, dynamic environment.[2][3] Finally, we employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate a more accurate estimation of the binding free energy.[4][5] This comprehensive workflow provides a robust framework for screening, ranking, and optimizing novel small-molecule inhibitors in a drug discovery pipeline.
Introduction: The Rationale for a Dynamic, Multi-Step Approach
In early-stage drug discovery, computational methods are indispensable for prioritizing candidates and reducing the time and cost associated with experimental high-throughput screening.[6][7] The target molecule, this compound, belongs to a class of compounds known to interact with critical targets like protein kinases.[8][9]
A common pitfall in computational chemistry is relying solely on the output of molecular docking.[10] While docking is excellent for predicting the likely binding orientation (the "pose") of a ligand within a protein's active site, its scoring functions are simplifications that often fail to capture the complex thermodynamics of the binding event.[11] Proteins are not static entities; they are dynamic, flexible molecules that undergo conformational changes in response to their environment and binding partners.
To achieve a more reliable prediction, we must simulate this dynamic behavior. This protocol is structured around a logical progression that increases in computational complexity and accuracy at each stage:
-
Preparation: Ensuring both the ligand and protein target are correctly parameterized for simulation is a critical first step.
-
Molecular Docking: A rapid, efficient method to generate a high-quality initial hypothesis of the binding pose.[12][13]
-
Molecular Dynamics (MD) Simulation: A "computational microscope" that allows us to observe the physical motions of the protein-ligand complex over time, testing the stability of the docked pose.[3][14]
-
Free Energy Calculation: An end-point method (MM/GBSA) that leverages the dynamic information from the MD simulation to provide a more quantitative and physically realistic estimate of binding affinity.[11][15]
This structured workflow ensures that each step validates the previous one, building confidence in the final prediction before committing to costly chemical synthesis and in vitro assays.
Foundational Stage: System Preparation
The accuracy of any computational model is fundamentally dependent on the quality of the input structures and parameters. This stage is critical for ensuring the physical and chemical realism of the subsequent simulations.
Protocol 2.1: Ligand Preparation
The ligand, this compound, is a novel compound and will not have pre-computed parameters in standard biomolecular force fields. Therefore, we must generate them.
Causality: Standard force fields like AMBER are parameterized for proteins and nucleic acids, not for drug-like small molecules. Using the General Amber Force Field (GAFF) and a quantum mechanical charge calculation provides a robust and validated method for describing the ligand's internal energetics and electrostatics.
Methodology:
-
Generate 3D Coordinates:
-
Draw the 2D structure of this compound in a chemical editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure (.mol2 or .pdb format).
-
Perform an initial geometry optimization using a rapid method like the Merck Molecular Force Field (MMFF94).
-
-
Calculate Partial Charges:
-
Use a quantum chemistry package (e.g., Gaussian, ORCA) to perform a geometry optimization at the HF/6-31G* level of theory. This provides a more accurate conformation.
-
Following optimization, calculate the electrostatic potential (ESP) and derive Restrained Electrostatic Potential (RESP) charges. These charges are specifically designed to be compatible with the AMBER force field.
-
-
Generate Force Field Parameters:
-
Use the antechamber tool from the AmberTools suite to assign GAFF atom types to the ligand.
-
Use the parmchk2 tool to check for any missing GAFF parameters and generate them if needed.
-
Combine the RESP charges and GAFF parameters to generate the final ligand topology (.prmtop) and coordinate (.inpcrd) files.
-
Protocol 2.2: Target Protein Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts (e.g., missing atoms, alternate locations) or non-essential molecules (e.g., crystallization agents, water) that must be cleaned to prepare for a simulation.
Methodology:
-
Select and Download Target:
-
Clean the PDB Structure:
-
Load the structure into a molecular visualization program (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.
-
Inspect the protein for missing loops or side-chain atoms. Use a tool like PDBFixer or the built-in tools in UCSF Chimera to rebuild these missing sections.
-
-
Protonation and Force Field Assignment:
-
Use a tool like PDB2PQR or H++ to assign the correct protonation states to ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). This is critical for accurate electrostatics.
-
Use the LEaP program in AmberTools to load the cleaned protein structure, add hydrogen atoms, and apply a standard protein force field (e.g., ff19SB).
-
Stage Two: Molecular Docking for Pose Prediction
Docking provides the initial structural hypothesis for how the ligand binds. We will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol 3.1: Docking with AutoDock Vina
Causality: Docking algorithms search a vast conformational space to find the lowest-energy binding pose. Defining a specific search space (a "grid box") centered on the known active site focuses the computational effort, increasing efficiency and the likelihood of finding a biologically relevant pose.
Methodology:
-
Prepare Receptor and Ligand:
-
Convert the cleaned protein PDB file and the prepared ligand .mol2 file into the .pdbqt format required by Vina, using scripts from the AutoDockTools (ADT) package. This format adds partial charges and defines rotatable bonds.
-
-
Define the Search Space:
-
Identify the catalytic or allosteric binding pocket of the kinase. This is typically done by referring to the location of a co-crystallized ligand in the original PDB file or from published literature.
-
Create a configuration file (conf.txt) that specifies the coordinates of the ligand and receptor.
-
Define the center and dimensions (in Ångströms) of a grid box that encompasses the entire binding site with a small buffer.
-
-
Execute and Analyze Docking:
-
Run the Vina docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
Vina will output multiple binding poses (typically 9) ranked by their predicted binding affinity (in kcal/mol).
-
Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with key residues, hydrophobic packing) and have the most favorable docking score. This pose will be the starting structure for the MD simulation.
-
Data Presentation: Example Docking Results
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.2 | GLU 91, LEU 144 | H-Bond, Hydrophobic |
| 2 | -8.8 | GLU 91, VAL 27 | H-Bond, Hydrophobic |
| 3 | -8.5 | LYS 45, LEU 144 | H-Bond, Hydrophobic |
This table summarizes hypothetical docking scores and interactions for easy comparison of the top predicted binding modes.
Stage Three: Molecular Dynamics (MD) Simulation for Stability Assessment
The MD simulation tests the stability of the top-ranked docking pose. If the ligand remains stably bound in its initial pose throughout the simulation, it increases our confidence in the docking result.
Workflow: From Static Complex to Dynamic Simulation
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. peng-lab.org [peng-lab.org]
- 5. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-(difluoromethyl)-1H-pyrazol-3-amine in Fragment-Based Drug Discovery
Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone strategy in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD approach begins by identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[3][4] These initial hits serve as high-quality starting points that can be systematically optimized into potent, drug-like lead candidates.[3][5] This methodology often yields leads with superior physicochemical properties and a higher probability of success compared to the larger, more complex molecules identified through HTS.[1]
Within the vast chemical space available for fragment libraries, certain scaffolds have proven to be exceptionally valuable. The pyrazole nucleus is one such "privileged scaffold," found in numerous approved drugs and demonstrating a wide spectrum of biological activities.[6][7][8] Its metabolic stability and versatile chemistry make it an ideal foundation for drug design.[6][9]
This guide focuses on a specific, high-value pyrazole derivative: 5-(difluoromethyl)-1H-pyrazol-3-amine . The strategic incorporation of fluorine, particularly in the form of a difluoromethyl (-CHF₂) group, is a key tactic in medicinal chemistry.[10][11] This group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile by:
-
Modulating Physicochemical Properties: Altering lipophilicity, pKa, and dipole moment, which can improve membrane permeability and bioavailability.[10][11][12]
-
Increasing Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown by enzymes like cytochrome P450s.[11][13]
-
Enhancing Binding Affinity: The difluoromethyl group can act as a bioisostere for a hydroxyl group or a hydrogen bond donor, forming favorable interactions within a protein's active site.[12][14]
These attributes make this compound an exemplary fragment for screening campaigns targeting a wide range of protein classes, including kinases, proteases, and epigenetic targets.
Physicochemical Profile of the Fragment
Understanding the fundamental properties of a fragment is critical for designing effective screening experiments and interpreting results. High aqueous solubility, for instance, is paramount for the high concentrations required in biophysical screening methods like X-ray crystallography and NMR.
| Property | Value | Source/Note |
| Molecular Formula | C₄H₅F₂N₃ | - |
| Molecular Weight | 133.10 g/mol | Calculated |
| Structure | ||
| Key Features | Pyrazole core, primary amine, difluoromethyl group | The amine group provides a key vector for synthetic elaboration. The -CHF₂ group enhances drug-like properties. |
| Predicted Solubility | High in polar organic solvents (DMSO, alcohols) and aqueous buffers | Essential for biophysical screening techniques.[15] |
| "Rule of Three" Compliance | Yes | MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3. This fragment fits well within the accepted definition of a quality fragment.[4] |
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign follows a structured, multi-stage process. The primary objective is to unambiguously identify its binding to the target of interest and to obtain structural information that will guide subsequent optimization efforts.
Protocol 1: Primary Screening via X-ray Crystallography
X-ray crystallography is the gold standard for FBDD as it provides unequivocal, high-resolution structural evidence of a fragment's binding mode, revealing its precise location, orientation, and interactions within the protein's binding site.[5][16] This information is invaluable for structure-based drug design.
Causality: The goal is to obtain a crystal structure of the target protein in complex with this compound. This is achieved by either soaking the fragment into pre-grown crystals of the apo-protein or by co-crystallizing the protein in the presence of the fragment. High fragment solubility and high-quality protein crystals are prerequisites for success.[15][16]
Step-by-Step Methodology:
-
Protein Preparation & Crystallization:
-
Express and purify the target protein to >95% homogeneity.
-
Screen for crystallization conditions to obtain well-diffracting crystals of the apo-protein (protein without any ligand). This often requires extensive screening of different buffers, precipitants, and additives.
-
Optimize crystallization conditions to produce robust crystals that can withstand the soaking process.
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound in a cryo-protectant compatible buffer at a high concentration (typically 10-50 mM). The use of a co-solvent like DMSO may be necessary but should be kept to a minimum (<5% v/v) to avoid damaging the crystal.
-
Transfer a high-quality apo-protein crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a defined period (ranging from minutes to several hours). The optimal soaking time is target-dependent and must be determined empirically.
-
-
X-ray Diffraction Data Collection:
-
Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.
-
Collect a full diffraction dataset using a synchrotron X-ray source, which provides the high brilliance necessary to resolve weakly-binding fragments.[17]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps for new, unmodeled density in the binding site corresponding to the fragment.
-
If clear density is present, model the this compound fragment into the density and refine the structure.
-
Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the role of the difluoromethyl group in binding.
-
Protocol 2: Primary Screening via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another highly sensitive biophysical technique for detecting the weak binding interactions typical of fragments.[15][18] It is particularly useful when obtaining crystal structures is challenging and can be performed in solution, which is a more native-like environment.
Causality: NMR methods detect fragment binding by observing changes in the NMR signals of either the target protein or the fragment itself upon complex formation. Ligand-observed methods like Saturation Transfer Difference (STD)-NMR are often used for primary screening due to their high throughput.
Step-by-Step Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare a sample of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Prepare a stock solution of this compound in the same deuterated buffer.
-
Add the fragment to the protein sample to a final concentration of 100-500 µM. The fragment is screened in a cocktail with other non-overlapping fragments to increase throughput.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton NMR spectrum to ensure the fragment signals are visible and resolved.
-
Set up the STD-NMR experiment. This involves two experiments: an "on-resonance" experiment where specific protein resonances are saturated, and an "off-resonance" experiment where a region with no protein signals is irradiated.
-
-
Data Acquisition:
-
Acquire the on-resonance and off-resonance spectra. The saturation from the protein will be transferred to any binding ligand during the on-resonance experiment.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the protein, thus confirming a binding event.
-
The intensity of the STD signals provides a qualitative measure of binding affinity.
-
Hit Validation and Fragment-to-Lead Optimization
A positive result from a single screening technique is not sufficient. Hits must be confirmed using an orthogonal biophysical method to eliminate false positives and to quantify the binding affinity (K_D).[3]
Once this compound is confirmed as a binder, the high-resolution structural information from crystallography guides the next critical phase: fragment-to-lead optimization. The goal is to increase potency and selectivity while maintaining drug-like properties.
-
Fragment Growing: This is the most common strategy.[19] The 3-amino group on the pyrazole ring is an ideal chemical handle for synthetic elaboration. Chemists can systematically add functionality to this position to extend the molecule into adjacent, unoccupied regions of the binding pocket identified in the crystal structure.
-
Fragment Linking: If a second, independent fragment is found to bind nearby, a chemical linker can be designed to connect the two fragments.[19] This can lead to a dramatic increase in potency due to the additive binding energy and reduced entropic penalty.
The difluoromethyl group should be retained in early analogs, as it likely contributes positively to the fragment's binding and metabolic stability. Throughout this process, ligand efficiency (LE) is constantly monitored to ensure that increases in potency are not achieved at the expense of adding excessive molecular weight, a common pitfall in lead optimization.
References
- 1. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. inhancetechnologies.com [inhancetechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 17. Fragment Screening Services & Fragment-Based Drug design [saromics.com]
- 18. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine
Welcome to the technical support guide for the synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. We will explore the common synthetic pathways, address frequently encountered challenges through a detailed troubleshooting guide, and provide validated experimental protocols to improve the yield and purity of your target compound.
Introduction: The Significance of the Difluoromethyl Pyrazole Moiety
This compound is a valuable heterocyclic building block in modern drug discovery. The pyrazole core is a privileged structure found in numerous pharmaceuticals, while the difluoromethyl (CF₂H) group offers unique benefits. The CF₂H group can act as a lipophilic hydrogen-bond donor, serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amino (-NH₂) groups.[1][2] This substitution can enhance metabolic stability, improve cell membrane permeability, and fine-tune binding interactions with biological targets, making it a sought-after motif in medicinal chemistry.[3][4]
However, the synthesis of this specific molecule presents challenges related to the handling of fluorinated precursors and controlling the regioselectivity of the pyrazole ring formation. This guide provides expert insights to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to this compound?
A1: The most prevalent and practical approach is the cyclocondensation reaction between a difluoromethylated 1,3-dicarbonyl equivalent and a hydrazine source. Specifically, the reaction of 4,4-difluoro-3-oxobutanenitrile with hydrazine hydrate is a direct and efficient method. This pathway is a variation of the classic Knorr pyrazole synthesis, which is widely used for constructing pyrazole rings.[5][6]
Q2: Why is regioselectivity a concern in pyrazole synthesis, and how does it apply here?
A2: Regioselectivity becomes an issue when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[7][8] However, for the synthesis of this compound from 4,4-difluoro-3-oxobutanenitrile and unsubstituted hydrazine, the initial nucleophilic attack of hydrazine can occur at either the ketone or the nitrile-adjacent carbon. The subsequent cyclization and tautomerization lead to the desired 3-amino pyrazole structure. The electronic properties of the difluoromethyl ketone and the nitrile group heavily influence the reaction pathway to favor the desired isomer.
Q3: What are the critical safety precautions when handling difluoromethylated reagents?
A3: While the final product and many precursors are stable solids or liquids, some difluoromethylating agents or their byproducts can be hazardous.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for all reagents, particularly for fluorinated starting materials and any strong acids or bases used in the synthesis.
Synthetic Workflow Overview
The following diagram illustrates the general workflow for the synthesis of this compound via the recommended cyclocondensation route.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of starting material: 4,4-difluoro-3-oxobutanenitrile can be unstable. 2. Incorrect pH: Reaction is acid/base sensitive. Excess acid protonates hydrazine, reducing its nucleophilicity.[6] 3. Suboptimal Temperature: Reaction may be too slow at room temperature or side reactions may occur at high temperatures. | 1. Verify Starting Material: Check the purity of the nitrile precursor by ¹H and ¹⁹F NMR. If impure, consider re-synthesis or purification before use. 2. Optimize pH: Add a catalytic amount of a weak acid like acetic acid. Avoid strong acids. If the reaction stalls, a mild base can be used. 3. Temperature Screen: Run small-scale trials at different temperatures (e.g., RT, 50 °C, reflux) and monitor by TLC to find the optimal condition. |
| Multiple Spots on TLC Plate | 1. Incomplete Reaction: Starting material is still present. 2. Formation of Regioisomer: While less common with unsubstituted hydrazine, it's a possibility.[5] 3. Side Reactions/Decomposition: The aminopyrazole product or nitrile starting material may be unstable under the reaction conditions. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed longer, monitoring periodically by TLC. 2. Characterize Byproducts: Isolate the major byproduct by column chromatography and characterize it (NMR, MS) to identify its structure. This will inform how to adjust conditions to minimize its formation. 3. Milder Conditions: Attempt the reaction at a lower temperature or use a milder catalyst. Ensure the workup is not overly acidic or basic. |
| Difficulty with Product Purification | 1. Product is Highly Polar: The amine and pyrazole N-H groups make the product polar, causing it to stick to silica gel. 2. Product is an Oil: The final product may not crystallize easily.[10] 3. Co-elution with Impurities: Byproducts may have similar polarity to the desired product. | 1. Modify Chromatography: Use a silica gel column with a gradient elution system (e.g., Hexane/Ethyl Acetate, then switch to Dichloromethane/Methanol). Adding 0.5-1% triethylamine or ammonia to the mobile phase can prevent streaking.[11] 2. Induce Crystallization/Salt Formation: Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether). Alternatively, form a salt (e.g., HCl or oxalate) which is often more crystalline and easier to handle. 3. Alternative Purification: Consider recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane) if column chromatography is ineffective. |
Troubleshooting Logic: Low Yield
If you are experiencing low yields, use the following decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the well-established cyclocondensation of a β-ketonitrile with hydrazine.[12]
Reaction Scheme:
-
(CHF₂)C(O)CH₂CN + N₂H₄·H₂O → this compound
Materials:
-
4,4-difluoro-3-oxobutanenitrile (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (approx. 0.2 M concentration)
-
Acetic acid (catalytic, ~0.05 equiv)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-difluoro-3-oxobutanenitrile (1.0 equiv) and ethanol. Stir until the starting material is fully dissolved.
-
Addition of Reagents: Add hydrazine hydrate (1.1 equiv) dropwise to the solution at room temperature. A slight exotherm may be observed. After the addition is complete, add a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 20% to 80% ethyl acetate in hexanes. To improve peak shape and recovery, 0.5% triethylamine can be added to the mobile phase.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound.
-
References
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(difluoromethyl)-1H-pyrazol-3-amine
Welcome to the technical support guide for the purification of 5-(difluoromethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this valuable fluorinated building block. The unique structure of this compound, featuring a basic amine group and a polar pyrazole core modified by a lipophilic difluoromethyl group, presents specific challenges that this guide will address.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly on the silica gel column, resulting in poor separation and broad peaks. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds, especially heterocyclic amines, on standard silica gel.[1] The root cause is the strong acid-base interaction between the basic nitrogen of your pyrazole-3-amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, non-uniform elution, manifesting as severe peak tailing or streaking.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is volatile and can typically be removed easily under high vacuum.
-
Ammonia: For more stubborn cases, a solution of 7N ammonia in methanol can be used as the polar component in your mobile phase (e.g., 1-5% of a 7N NH3/MeOH solution in Dichloromethane).[1]
-
-
Use a Deactivated Stationary Phase: If mobile phase modifiers are insufficient or undesirable for your downstream application, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing.[1]
-
Deactivated Silica: Commercially available "deactivated" or "base-washed" silica gel can also be effective.
-
Question 2: I can't find a suitable solvent for recrystallization. My compound either dissolves completely in everything, even when cold, or is insoluble even when hot. What should I do?
Answer: This is a common scenario when a single solvent does not have the ideal solubility profile for your compound. The solution is to use a mixed-solvent system, also known as a binary solvent system.[2] This technique leverages one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").
The principle is to create a solvent mixture where the compound is soluble when hot but insoluble upon cooling.
Common Solvent Pairs for Polar Heterocycles:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Target Impurities |
| Ethanol / Methanol | Water | Polar impurities remain in the mother liquor |
| Ethyl Acetate (EtOAc) | Hexane / Heptane | Non-polar impurities remain in the mother liquor |
| Acetone | Hexane / Heptane | Non-polar impurities remain in the mother liquor |
| Dichloromethane (DCM) | Hexane / Pentane | Non-polar impurities remain in the mother liquor |
A detailed protocol for this method is provided in the "Experimental Protocols" section below.
Question 3: After column chromatography, my final product is a persistent yellow or brown solid/oil, but the NMR looks clean. What is this color from, and how can I remove it?
Answer: This coloration is often due to trace-level impurities that are not visible by NMR but are highly chromophoric.
Potential Causes & Solutions:
-
Oxidation: Amines, particularly aromatic and heterocyclic amines, can be susceptible to air oxidation, forming highly colored minor byproducts.
-
Solution: Handle the compound under an inert atmosphere (Nitrogen or Argon) when possible, especially during concentration and drying steps. Storing the final product under inert gas can also prevent long-term discoloration.
-
-
Residual Metals: If a transition metal catalyst (like Palladium) was used in a preceding synthetic step, trace amounts can leach into the product.[3] These metals can be intensely colored and difficult to remove.
-
Solution 1 (Charcoal Treatment): Dissolve your compound in an appropriate organic solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the mixture through a plug of Celite®. The charcoal will adsorb many colored impurities.[3]
-
Solution 2 (Metal Scavengers): For persistent metal contamination, specialized silica-based metal scavengers can be used.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for silica gel column chromatography of this compound?
A1: Given the compound's polarity, a gradient elution is recommended. Start with a less polar mixture and gradually increase polarity. Always include a base modifier.
Recommended Starting Parameters for Flash Chromatography:
| Stationary Phase | Mobile Phase System | Gradient Profile (Example) | Modifier |
| Standard Silica Gel | Hexane / Ethyl Acetate | 100% Hexane -> 50% EtOAc in Hexane | 1% Triethylamine (TEA) |
| Standard Silica Gel | Dichloromethane / Methanol | 100% DCM -> 10% MeOH in DCM | 1% Triethylamine (TEA) |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | 100% Hexane -> 70% EtOAc in Hexane | None required |
Pro-Tip: Always develop a method first using Thin Layer Chromatography (TLC). Use a TLC plate corresponding to your chosen stationary phase and remember to add the base modifier to your TLC development chamber.
Q2: Can I purify this compound by forming a salt and then liberating the free base?
A2: Absolutely. This is an excellent and often underutilized technique for purifying basic compounds. The process involves an acid-base extraction/precipitation.[4]
Workflow:
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Slowly add a solution of an acid, such as HCl in ether or aqueous HCl, while stirring.
-
The hydrochloride salt of your amine, which is often a crystalline solid and insoluble in the organic solvent, will precipitate out.[5]
-
Filter the solid salt and wash it with fresh cold solvent to remove non-basic impurities.
-
To recover your product, dissolve the salt in water and basify the solution with a base like sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
The neutral "free base" will precipitate or can be extracted back into an organic solvent (like DCM or EtOAc).
This method is highly effective at removing non-basic organic impurities and can significantly improve purity.
Q3: How can I separate the target compound from its regioisomer, 3-(difluoromethyl)-1H-pyrazol-5-amine?
A3: Separating regioisomers is a common challenge in pyrazole synthesis.[6]
-
Column Chromatography: This is typically the most effective method. The two isomers will likely have slightly different polarities due to the positioning of the functional groups, allowing for separation with a carefully optimized gradient on silica gel.
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, multiple, careful recrystallization steps can be used to enrich one isomer.[2] This process can be labor-intensive and may lead to significant material loss.
Visualization of Purification Workflows
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride | C5H8ClF2N3 | CID 132349385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
Technical Support Center: Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine. This valuable building block is integral to the development of novel pharmaceuticals and agrochemicals. However, its preparation is not without challenges. Side reactions, particularly those concerning regioselectivity and byproduct formation, are common hurdles for researchers.
This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your synthesis. We will delve into the common issues encountered in the field, offering explanations and actionable solutions grounded in established chemical literature.
Section 1: The Primary Synthetic Pathway: An Overview
The most prevalent and industrially relevant method for constructing the aminopyrazole core is the Knorr pyrazole synthesis and its variations.[1] This involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine source. For our target molecule, a common route involves the reaction of a difluoromethylated β-ketonitrile with hydrazine hydrate.
Below is a diagram illustrating the ideal reaction pathway. Understanding this is the first step to diagnosing deviations and side reactions.
Caption: Idealized reaction for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors. A systematic approach is best for diagnosis.
Possible Cause A: Incomplete Reaction
The cyclocondensation reaction, while robust, can be sluggish. The difluoromethyl group (CHF₂) is strongly electron-withdrawing, which can affect the reactivity of the adjacent carbonyl group.
-
Troubleshooting Steps:
-
Temperature & Time: If running at room temperature, consider gently heating the reaction. Refluxing in a suitable solvent like ethanol or acetic acid for 4-6 hours is a common practice.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Catalysis: The reaction is often catalyzed by acid.[3] If using hydrazine hydrate in a neutral solvent, the addition of a catalytic amount of acetic acid or a mineral acid can significantly accelerate the cyclization step.
-
Possible Cause B: Degradation of Starting Materials
β-ketonitriles and β-ketoesters can be susceptible to decomposition or self-condensation, especially under harsh basic or acidic conditions or upon prolonged storage.
-
Troubleshooting Steps:
-
Purity Check: Always verify the purity of your 1,3-dicarbonyl starting material by NMR or GC-MS before starting the reaction.
-
Fresh Preparation: Some precursors, like cyanoacetone, are known to polymerize during storage.[4] If you suspect instability, using freshly prepared or recently acquired starting material is advisable.
-
Possible Cause C: Workup Losses
The target molecule, this compound, possesses both a basic amino group and a weakly acidic pyrazole N-H. This amphoteric nature can sometimes lead to solubility in both aqueous acidic and basic layers during extraction, causing significant product loss.
-
Troubleshooting Steps:
-
pH Control during Extraction: After quenching the reaction, carefully adjust the pH. To extract into an organic solvent like ethyl acetate, ensure the aqueous layer is basic (pH > 8) to keep the amine group deprotonated and neutral. Avoid excessively high pH, which could deprotonate the pyrazole ring and increase aqueous solubility.
-
Back-Extraction: After separation, it is good practice to re-extract the aqueous layer with fresh organic solvent multiple times to recover any dissolved product.
-
Q2: I've isolated a mixture of two isomers. How can I control the regioselectivity?
This is arguably the most critical challenge in substituted pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can theoretically produce two regioisomers. For your synthesis, this means you could be forming the desired 3-amino-5-(difluoromethyl) isomer and the undesired 5-amino-3-(difluoromethyl) isomer.
The selectivity is governed by which nitrogen of hydrazine attacks which electrophilic carbon of the dicarbonyl precursor.[5]
Caption: Competing pathways leading to desired and undesired regioisomers.
-
Mechanistic Insight: Generally, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic carbon of the dicarbonyl. In a β-ketonitrile, the carbonyl carbon is typically more electrophilic than the nitrile carbon. The initial attack at the carbonyl carbon followed by cyclization involving the nitrile group leads to the desired 3-amino pyrazole. However, reaction conditions can alter this selectivity.
-
Troubleshooting Steps:
-
Control pH: Reaction conditions are paramount. Running the reaction under acidic conditions (e.g., in acetic acid or with a hydrazine salt like hydrazine sulfate) often provides better regiocontrol.[5] The acid can protonate the carbonyl, making it more electrophilic and directing the initial attack.
-
Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the dicarbonyl starting material and the reaction pathway. Protic solvents like ethanol and acetic acid are commonly used and often favor one isomer. Experimenting with different solvents may be necessary.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Q3: My main byproduct isn't an isomer. What else could it be?
Besides the regioisomer, other side products can form, complicating purification.
Possible Byproduct A: 5-(Difluoromethyl)-1H-pyrazol-3(2H)-one (Pyrazolone)
If your starting material is a β-ketoester (e.g., ethyl 4,4-difluoro-3-oxobutanoate) instead of a nitrile, the formation of a pyrazolone is a significant possibility.[6] This occurs when both hydrazine nitrogens react with the two carbonyl groups (the ketone and the ester).
-
Identification: Pyrazolones have a distinct IR stretch for the cyclic amide carbonyl and will have a different mass in MS analysis compared to the aminopyrazole.
-
Mitigation: This side reaction is inherent to the use of β-ketoesters. If pyrazolone formation is a major issue, switching the starting material to the corresponding β-ketonitrile is the most effective solution.
Possible Byproduct B: Uncyclized Hydrazone Intermediate
Incomplete cyclization can leave you with the stable hydrazone intermediate.[1] This is more likely if the reaction is stopped prematurely or if the conditions (e.g., lack of acid/base catalyst) do not sufficiently promote the final ring-closing step.
-
Identification: The hydrazone will have characteristic C=N and N-H stretches in the IR spectrum and will lack the aromatic signals of the pyrazole ring in the ¹H NMR.
-
Mitigation: Ensure sufficient reaction time and appropriate catalysis (as discussed in Q1) to drive the reaction to completion. Re-subjecting the isolated intermediate to the reaction conditions (e.g., reflux in acetic acid) can often convert it to the desired product.
Section 3: Recommended Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and regioselectivity based on common literature procedures.[2][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4-difluoro-3-oxobutanenitrile (1.0 eq) in absolute ethanol (5-10 mL per gram of nitrile).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) to the solution at room temperature. Follow this with the addition of glacial acetic acid (0.1 - 0.2 eq) to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate until pH ~8-9.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent to yield the crude product.
-
The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[8]
-
Protocol 2: Troubleshooting Workflow
When encountering issues, a logical workflow can save significant time and resources.
Caption: Systematic workflow for troubleshooting the synthesis.
Section 4: Data Summary of Potential Side Products
When analyzing your crude reaction mixture by LC-MS, this table can help you quickly identify potential byproducts. (Note: Masses are monoisotopic for the most common isotopes).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Feature |
| Target: this compound | C₄H₅F₂N₃ | 133.10 | Desired product. |
| Isomer: 3-(difluoromethyl)-1H-pyrazol-5-amine | C₄H₅F₂N₃ | 133.10 | Same mass as the target. Differentiated by ¹H and ¹³C NMR chemical shifts and potentially by chromatographic retention time. |
| Pyrazolone Byproduct | C₄H₄F₂N₂O | 134.08 | Mass is +1 Da compared to the target. Will show a characteristic C=O stretch in IR spectroscopy.[6] |
| Hydrazone Intermediate | C₄H₅F₂N₃ (Tautomer) or C₄H₇F₂N₃O (from ester + H₂O) | Varies | Lacks pyrazole ring aromaticity in NMR. Mass will depend on the exact structure and starting material.[1] |
Section 5: References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: --INVALID-LINK--
-
Fustero, S., et al. (2011). Synthesis of Fluorinated Pyrazoles and Pyrazolines. Chemical Reviews, 111(11), 6984-7034. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis. Available at: --INVALID-LINK--
-
Yavari, I., & Zare, H. (2005). A new, efficient, one-pot synthesis of 1,3,5-trisubstituted pyrazoles from β-ketoesters. Tetrahedron Letters, 46(40), 6961-6963. Available at: --INVALID-LINK--
-
Elgemeie, G. H., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: --INVALID-LINK--
-
Meanwell, N. A. (2024). A One-Pot Synthesis of Functionalized N-Trifluoromethyl Pyrazoles. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Available at: --INVALID-LINK--
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Available at: --INVALID-LINK--
-
Sener, A., et al. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Turkish Journal of Chemistry. Available at: --INVALID-LINK--
-
Dagousset, G., et al. (2021). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 26(16), 4971. Available at: --INVALID-LINK--
-
Sadek, K. U., et al. (2012). A simple and clean method for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(1), 351-356. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid. Available at: --INVALID-LINK--
-
Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Available at: --INVALID-LINK--
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 8. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
"5-(difluoromethyl)-1H-pyrazol-3-amine" stability issues and degradation products
Welcome to the Technical Support Center for 5-(difluoromethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and potential degradation of this compound. The information herein is curated by Senior Application Scientists to ensure technical accuracy and practical insights for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and potential reactions at the primary amine and the pyrazole ring. While the difluoromethyl group is generally stable due to the strong carbon-fluorine bonds, the heterocyclic amine structure can be sensitive to environmental conditions.[1][2]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[3][4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 0-8 °C is advisable to minimize oxidative and hydrolytic degradation.[3]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible, primarily involving the primary amine and the pyrazole ring. These include:
-
Oxidative Degradation: The primary amine can be oxidized to form various products, including nitroso, nitro, and dimeric species. The pyrazole ring itself can also undergo oxidative cleavage under harsh conditions.[5][6]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.
-
Reaction with Aldehydes and Ketones: The primary amine can react with residual solvents like acetone or other carbonyl-containing impurities to form imine adducts.
Q4: Are there any known reactive incompatibilities for this compound?
A4: Yes, this compound should be considered incompatible with strong oxidizing agents, strong acids, and aldehydes or ketones.[4] Contact with these substances can lead to rapid degradation or unwanted side reactions.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Potential Cause: This is often indicative of compound degradation. The primary amine is a likely site of oxidative or photolytic degradation, which can alter the compound's biological or chemical properties.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored as recommended (cool, dry, dark, and preferably under an inert atmosphere).[3][4]
-
Purity Analysis: Re-analyze the purity of your sample using techniques like HPLC-UV, LC-MS, or NMR to detect the presence of degradation products.
-
Solution Stability: If you are working with solutions, assess their stability over time. Prepare fresh solutions for each experiment and avoid prolonged storage of solutions, even at low temperatures.
-
Issue 2: Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
-
Potential Cause: The appearance of new peaks suggests the formation of degradation products or impurities.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS/MS or high-resolution mass spectrometry to determine the molecular weights of the new species. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (e.g., exposure to acid, base, peroxide, heat, and light). This will help in developing a stability-indicating analytical method.
-
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | Pyrazole ring opening |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours | Limited degradation expected |
| Oxidation | 3% H₂O₂ | 24-48 hours | N-oxidation, dimerization |
| Thermal Stress | 60-80 °C | 48-72 hours | General decomposition |
| Photostability | UV/Vis light exposure | 24-72 hours | Photolytic cleavage, radical formation |
Experimental Protocol: Assessing the Purity and Stability of this compound by HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the freshly prepared sample to determine the initial purity.
-
To assess stability, analyze samples stored under different conditions (e.g., room temperature vs. refrigerated, protected from light vs. exposed to light) at various time points.
-
Visualizing Potential Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Workflow for Stability Assessment
References
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 2. Strategies for the Biodegradation of Polyfluorinated Compounds [mdpi.com]
- 3. 5-(Difluoromethoxy)-1H-pyrazol-3-amine 97% | CAS: 1160822-72-9 | AChemBlock [achemblock.com]
- 4. fishersci.com [fishersci.com]
- 5. forcetechnology.com [forcetechnology.com]
- 6. bellona.org [bellona.org]
Troubleshooting "5-(difluoromethyl)-1H-pyrazol-3-amine" NMR signal interpretation
Welcome to the technical support center for 5-(difluoromethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) spectra for this fluorinated heterocyclic compound. Here, we address common challenges in a direct question-and-answer format, blending technical expertise with practical, field-proven insights to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs) about NMR Signal Interpretation
FAQ 1: My ¹H NMR spectrum shows a complex triplet for the CHF₂ proton. Is this expected, and why?
Yes, a complex multiplet, often appearing as a triplet, is the expected signal for the difluoromethyl (CHF₂) proton. This arises from the coupling of the proton to the two equivalent fluorine atoms. According to the n+1 rule, where 'n' is the number of equivalent coupling nuclei, the proton signal is split into a triplet (2+1=3) by the two fluorine atoms. The characteristic coupling constant for this interaction, known as the geminal hydrogen-fluorine coupling constant (²JHF), is typically large, in the range of 50-60 Hz.[1]
Furthermore, the proton of the CHF₂ group can also exhibit a smaller long-range coupling to the proton at the 4-position of the pyrazole ring (⁴JHH), which can lead to further splitting or broadening of the triplet peaks.
FAQ 2: The chemical shift of the pyrazole ring proton (H4) seems to be in an unusual position. What factors influence its chemical shift?
The chemical shift of the H4 proton in a pyrazole ring is influenced by several factors:
-
Tautomerism: 1H-pyrazoles can exist in tautomeric forms, where the proton on the nitrogen can reside on either N1 or N2. The electronic environment, and thus the chemical shift of H4, will differ between the two tautomers. The position of this equilibrium is influenced by the solvent and the nature of the substituents on the ring.[2][3]
-
Solvent Effects: The choice of NMR solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H and amine (NH₂) protons.[3][4] Protic solvents can exchange with these labile protons, leading to peak broadening or disappearance.
-
Substituent Effects: The electron-withdrawing nature of the difluoromethyl group at position 5 will deshield the adjacent H4 proton, causing it to resonate at a lower field (higher ppm value) than in an unsubstituted pyrazole.[5]
FAQ 3: I'm observing broad signals for the NH and NH₂ protons. How can I confirm their assignment and improve resolution?
Broad signals for N-H protons are common due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or protic solvents. Here's how to address this:
-
D₂O Exchange: To confirm the assignment of these labile protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to the NH and NH₂ protons will decrease in intensity or disappear entirely due to proton-deuterium exchange.[4]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in sharper signals for the NH and NH₂ protons.
-
Solvent Choice: Using a dry, aprotic solvent like DMSO-d₆ can help to minimize exchange and sharpen the signals.
FAQ 4: My ¹⁹F NMR spectrum shows a doublet. What does this signify?
A doublet in the ¹⁹F NMR spectrum is expected for the difluoromethyl group. The two fluorine atoms are chemically equivalent, but they are coupled to the single proton of the CHF₂ group. This results in the fluorine signal being split into a doublet by the proton. The coupling constant observed in the ¹⁹F NMR spectrum (²JFH) will be identical to the coupling constant observed in the ¹H NMR spectrum (²JHF).[6][7]
II. Troubleshooting Common Spectroscopic Issues
This section provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.
Issue 1: Presence of Unexpected Peaks - Suspected Impurities
Symptom: The NMR spectrum displays extra signals that do not correspond to the target molecule.
Possible Cause: The presence of impurities from the synthesis, such as starting materials, byproducts, or residual solvents.[8][9] A common byproduct in pyrazole synthesis, especially when using unsymmetrical starting materials, is the formation of regioisomers.[8]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected NMR peaks.
Step-by-Step Protocol:
-
Review Synthetic Route: Carefully examine the synthetic procedure to identify potential side-products or unreacted starting materials. Common synthetic routes to pyrazoles include the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][10][11]
-
Chromatographic Analysis: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the sample and identify the molecular weights of any impurities.
-
Advanced NMR Analysis: If the impurity is structurally related to the product, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for elucidating its structure.[12][13][14][15]
-
Repurification: Based on the identity of the impurity, select an appropriate purification method, such as column chromatography or recrystallization, to obtain a pure sample.
Issue 2: Complex and Overlapping Multiplets - Second-Order Effects
Symptom: The multiplets in the ¹H NMR spectrum are distorted, with "roofing" effects and non-intuitive splitting patterns.
Possible Cause: Second-order effects occur when the chemical shift difference (in Hz) between two coupled nuclei is not significantly larger than their coupling constant (J).[16][17][18] This can be common in aromatic and heterocyclic systems where protons may have similar chemical environments.[19][20]
Troubleshooting Workflow:
Caption: Decision tree for addressing second-order NMR effects.
Step-by-Step Protocol:
-
Increase Magnetic Field Strength: If possible, re-acquire the spectrum on a higher-field NMR spectrometer. Since the chemical shift in Hz is proportional to the field strength while the coupling constant is not, this will increase the Δν/J ratio and simplify the spectrum.[18]
-
Spectral Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data. Iterative adjustments of these parameters can lead to a close match and provide accurate values.[21]
III. Advanced Spectroscopic Protocols
For unambiguous structure elucidation and assignment of all signals, a combination of 2D NMR experiments is recommended.
Protocol 1: Complete ¹H and ¹³C NMR Signal Assignment
This protocol outlines the use of COSY, HSQC, and HMBC experiments for the complete structural characterization of this compound.
Experimental Workflow:
Caption: Workflow for 2D NMR-based structure elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 10-20 mg/mL.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to identify the number and types of protons and carbons present.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] This will help to establish the connectivity between the H4 proton and the NH proton of the pyrazole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons.[12][14] This will allow for the unambiguous assignment of the C4 and CHF₂ carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[12][22] This is crucial for identifying the connectivity between the CHF₂ group and the C5 of the pyrazole ring, and for confirming the overall carbon skeleton.
Expected NMR Data Summary:
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J in Hz) |
| ¹H | ¹H NMR | ~6.0 - 7.0 | t, ²JHF ≈ 50-60 Hz |
| ~5.5 - 6.5 | s or d, ⁴JHH may be observed | ||
| ~11.0 - 13.0 | br s | ||
| ~4.5 - 5.5 | br s | ||
| ¹³C | ¹³C NMR | ~150 - 160 | s |
| ~140 - 150 | s | ||
| ~90 - 100 | s | ||
| ~110 - 120 | t, ¹JCF ≈ 230-240 Hz | ||
| ¹⁹F | ¹⁹F NMR | ~ -110 to -120 | d, ²JFH ≈ 50-60 Hz |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The chemical shifts for pyrazole carbons are based on literature values.[2][23][24][25][26]
IV. References
-
Second order - NMR Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--
-
4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–684.
-
Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Your NMReady-60 Order! (2018, October 31). Nanalysis. Retrieved from --INVALID-LINK--
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Second-order NMR spectra at high field of common organic functional groups. (n.d.). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
Second-order NMR spectra at high field of common organic functional groups. (2011, February 22). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved from --INVALID-LINK--
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Magnetic Resonance in Chemistry. Retrieved from --INVALID-LINK--
-
13C NMR chemical shifts for compounds 1-15 in DMSO-d6. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Pyrazole(288-13-1) 13C NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from --INVALID-LINK--
-
An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from --INVALID-LINK--
-
HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved from --INVALID-LINK--
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--
-
1H-Pyrazol-3-aMine, 5-(difluoroMethoxy)-(1160822-72-9) 1H NMR. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
19Flourine NMR. (n.d.). Retrieved from --INVALID-LINK--
-
Fluorine NMR. (n.d.). Retrieved from --INVALID-LINK--
-
MRRC Structure Elucidation Notes. (2025, July 21). Retrieved from --INVALID-LINK--
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
(PDF) Theoretical NMR correlations based Structure Discussion. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--
-
1638927-79-3|5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--
-
19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry. Retrieved from --INVALID-LINK--
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). Department of Chemistry : University of Rochester. Retrieved from --INVALID-LINK--
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from --INVALID-LINK--
-
5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014, November 5). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from --INVALID-LINK--
-
Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved from --INVALID-LINK--
-
Guide to Solving NMR Questions. (2012, March 27). The OChem Whisperer. Retrieved from --INVALID-LINK--
-
What is coupling constant? How it is calculated? (2016, October 28). PharmaTutor. Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
J-coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 19. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Scaling Up the Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 5-(difluoromethyl)-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth technical guidance, troubleshooting protocols, and scale-up considerations based on established synthetic routes and field-proven insights.
Introduction
This compound is a critical building block in modern chemistry, widely utilized in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group often enhances the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This guide focuses on the prevalent synthetic pathway: a two-step process involving the formation of a key β-ketoester intermediate followed by a cyclocondensation reaction with hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established route involves a Claisen condensation to form ethyl 4,4-difluoro-3-oxobutanoate, which is then cyclized with hydrazine hydrate. This method is robust and utilizes readily available starting materials.
Q2: What are the primary challenges when scaling up this synthesis?
The main challenges include:
-
Exotherm Control: The initial Claisen condensation using sodium ethoxide is exothermic and requires careful temperature management.[3]
-
Regioisomer Control: During the cyclization step, there is a potential for the formation of the isomeric 3-(difluoromethyl)-1H-pyrazol-5-amine. Controlling reaction conditions is key to ensuring the desired regioselectivity.[4]
-
Work-up and Purification: Handling and quenching of the strong base, followed by extraction and purification of a polar amine product, can be challenging on a larger scale.
-
Safety: Hydrazine is a hazardous substance, and appropriate safety protocols must be in place, especially during large-scale operations.
Q3: What is a typical overall yield for this process on a lab scale?
Yields can vary, but a well-optimized process can achieve an overall yield of 70-85%. The first step, formation of ethyl 4,4-difluoro-3-oxobutanoate, can proceed with yields as high as 95%.[3] The subsequent cyclization and purification steps will determine the final overall yield.
Q4: Can I use a different base for the Claisen condensation?
While sodium ethoxide is commonly used, other strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) could potentially be used. However, sodium ethoxide is often preferred for scale-up due to its lower cost, easier handling compared to NaH, and the fact that it generates ethanol as a byproduct, which is compatible with the reaction solvent system.[3]
Experimental Protocols & Workflow
The synthesis is typically performed in two main stages. Below are the detailed experimental procedures for a laboratory-scale synthesis.
Workflow Overview
Caption: Overall workflow for the two-stage synthesis.
Stage 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate
This protocol is adapted from established Claisen condensation procedures.[3]
Materials:
-
Ethyl acetate
-
Sodium ethoxide
-
Ethyl difluoroacetate
-
Sulfuric acid (98%)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl acetate (2.5 equivalents).
-
With stirring, add sodium ethoxide (1.1 equivalents) at ambient temperature.
-
Cool the resulting suspension to 5°C using an ice bath.
-
Slowly add ethyl difluoroacetate (1.0 equivalent) via the addition funnel, ensuring the internal temperature is maintained between 10°C and 25°C. This addition is exothermic and requires careful control.
-
Once the addition is complete, heat the mixture to 65°C and stir for 2 hours.
-
Cool the reaction mixture to 20°C.
-
Slowly add sulfuric acid (1.0 equivalent of 98% H₂SO₄) to quench the reaction, maintaining the temperature between 20-25°C. This will form a thick suspension as sodium hydrogen sulfate precipitates.
-
Filter off the precipitated salt and wash the solid with fresh ethyl acetate.
-
Combine the filtrates. The product is typically used directly in the next step as a solution in ethyl acetate or isolated via distillation if required.
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide | A strong, cost-effective base for generating the ethyl acetate enolate.[3] |
| Solvent | Ethyl Acetate | Serves as both a reactant and the solvent, driving the reaction equilibrium. |
| Temperature | Addition: 10-25°C, Reaction: 65°C | Initial temperature control prevents runaway reactions; heating drives the reaction to completion.[3] |
| Quench | Sulfuric Acid | Neutralizes the base and allows for separation of the organic product from inorganic salts. |
Stage 2: Synthesis of this compound
This stage involves the cyclocondensation of the β-ketoester with hydrazine. The reaction mechanism generally involves initial attack of the hydrazine at one of the carbonyl carbons, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.[4][5]
Materials:
-
Solution of Ethyl 4,4-difluoro-3-oxobutanoate from Stage 1
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dilute the ethyl acetate solution of ethyl 4,4-difluoro-3-oxobutanoate (1.0 equivalent) with ethanol.
-
Add hydrazine hydrate (1.1-1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-85°C) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting ketoester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
Troubleshooting Guide
Problem 1: Low or No Yield in Stage 1 (β-Ketoester Synthesis)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Starting materials remain after extended reaction time. | 1. Inactive Base: Sodium ethoxide may have degraded due to moisture exposure. 2. Insufficient Temperature: Reaction may not have been heated sufficiently to drive the equilibrium. | 1. Use Fresh Base: Ensure sodium ethoxide is fresh and handled under anhydrous conditions. 2. Verify Temperature: Confirm the internal reaction temperature reached and was maintained at 65°C.[3] |
| A complex mixture of products is observed. | 1. Self-Condensation: Self-condensation of ethyl acetate may be occurring. 2. Temperature Control: Poor temperature control during the addition of ethyl difluoroacetate. | 1. Use Excess Ethyl Acetate: Employing ethyl acetate as the solvent helps minimize its self-condensation. 2. Slow Addition: Ensure slow, controlled addition of the difluoroacetate to maintain the specified temperature range (10-25°C).[3] |
Problem 2: Issues During Stage 2 (Pyrazole Formation)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of the wrong regioisomer is formed. | 1. Reaction Kinetics vs. Thermodynamics: The initial nucleophilic attack of hydrazine can occur at either carbonyl group. The subsequent dehydration kinetically controls the isomer formed.[4] | 1. Adjust Solvent/Temperature: Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product. Acetic acid is sometimes used as a solvent or co-solvent to catalyze the cyclization and can influence regioselectivity. |
| The reaction is stalled or incomplete. | 1. Insufficient Hydrazine: Loss of volatile hydrazine during reflux. 2. Low Temperature: Reflux temperature is too low for the reaction to proceed efficiently. | 1. Increase Equivalents: Use a slightly larger excess of hydrazine hydrate (e.g., 1.5 equivalents). Ensure the condenser is efficient. 2. Higher Boiling Solvent: Consider a higher boiling solvent like n-butanol if ethanol proves insufficient, but re-optimize conditions. |
| The final product oils out and is difficult to crystallize. | 1. Impurities Present: Residual starting materials or solvent can act as an eutectic impurity. 2. Product Nature: The product may be a low-melting solid or an oil at room temperature. | 1. Improve Purity: First, attempt purification by column chromatography to remove impurities, then try crystallization again. 2. Trituration/Solvent Choice: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Experiment with different solvent pairs for recrystallization. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Scale-Up Considerations
Transitioning from lab-scale to large-scale production requires careful planning and risk assessment.[6][7]
1. Thermal Safety and Heat Management:
-
Stage 1: The Claisen condensation is highly exothermic. On a large scale, passive cooling is insufficient. A jacketed reactor with controlled cooling is essential. The rate of addition for ethyl difluoroacetate must be carefully calculated based on the reactor's heat removal capacity to prevent a thermal runaway.
-
Stage 2: While the cyclization is less energetic, the heat input for reflux and subsequent cooling must be managed efficiently in large vessels.
2. Reagent Handling and Addition:
-
Sodium Ethoxide: Handling large quantities of this moisture-sensitive and corrosive solid requires a controlled environment (e.g., glovebox or nitrogen-purged charging system).
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Use of a closed-system for transfers is mandatory. Consider engineering controls like local exhaust ventilation.
-
Quenching: The addition of sulfuric acid to the basic reaction mixture is also exothermic and produces gas. The quench must be performed slowly with efficient stirring and adequate vessel headspace to manage pressure.
3. Process Control and Monitoring:
-
PAT (Process Analytical Technology): For commercial-scale production, implementing in-situ monitoring (e.g., FTIR or Raman spectroscopy) can provide real-time data on reactant consumption and product formation, allowing for more precise control over the reaction endpoint and impurity profiles.
4. Work-up and Isolation:
-
Extractions: Liquid-liquid extractions become more complex on a large scale. Ensure adequate mixing and settling times. The potential for emulsion formation should be investigated at the pilot scale.
-
Crystallization: The cooling profile during crystallization must be carefully controlled to achieve the desired crystal size and purity, which impacts filtration and drying efficiency. Seeding the crystallization may be necessary for reproducibility.
5. Waste Management:
-
Aqueous waste streams will be basic or acidic and contain inorganic salts. A clear plan for neutralization and disposal is required. Organic waste streams must be handled according to environmental regulations.
References
Avoiding regioisomer formation in "5-(difluoromethyl)-1H-pyrazol-3-amine" reactions
Technical Support Center: 5-(difluoromethyl)-1H-pyrazol-3-amine
A Guide to Overcoming Regioisomer Formation in Synthetic Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we understand the critical importance of controlling reaction outcomes. One of the most persistent challenges encountered with unsymmetrically substituted pyrazoles is the formation of regioisomers, particularly during N-functionalization reactions. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your experiments.
Core Principles: Understanding Pyrazole Reactivity
Before troubleshooting, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity. The pyrazole ring contains two nitrogen atoms, N1 and N2, which are not electronically or sterically equivalent.
-
Electronic Effects: The C5-difluoromethyl (-CHF₂) group is strongly electron-withdrawing, which decreases the electron density at the adjacent N1 atom. Conversely, the C3-amino (-NH₂) group is electron-donating, increasing the electron density at the adjacent N2 atom.
-
Steric Hindrance: The -CHF₂ group at C5 is sterically more demanding than the hydrogen atom at the N1 position. This can influence the approach of bulky electrophiles or reagents.
-
Tautomerism: The N-H proton can reside on either nitrogen, leading to two tautomeric forms. In solution, one form typically predominates, but the presence of both contributes to the potential for reaction at either nitrogen.
Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized across the N1-C=N2 system. The subsequent reaction with an electrophile (e.g., an alkyl or aryl halide) can occur at either nitrogen, leading to a mixture of N1 and N2 substituted products. The ratio of these products is a delicate balance of electronics, sterics, and reaction conditions.[1][2][3]
Diagram 1: Regioisomer Formation in N-Alkylation
Caption: General pathway for N-alkylation leading to two possible regioisomers.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My N-alkylation reaction with an alkyl halide is producing a nearly 1:1 mixture of regioisomers. How can I favor the N1-substituted product?
Answer: Achieving regioselectivity in N-alkylation often depends on exploiting the subtle steric and electronic differences between the two nitrogen atoms. The N1 position is adjacent to the bulky -CHF₂ group, while the N2 position is adjacent to the smaller -NH₂ group. The choice of base and solvent system is critical in controlling the outcome.[1][2][3]
Causality: The regioselectivity of pyrazole alkylation can be influenced by the nature of the cation from the base used.[1][2] Loosely coordinating cations (like K⁺ or Cs⁺) in polar aprotic solvents (like DMF or acetonitrile) often lead to a thermodynamic mixture, resulting in poor selectivity. Tightly coordinating cations (like Li⁺ or Na⁺) can associate more strongly with one of the nitrogen atoms of the pyrazolate anion, directing the alkylating agent to the other nitrogen. Steric hindrance is also a key factor; bulky electrophiles will preferentially attack the less hindered nitrogen.[4]
Solutions & Protocol:
-
Modify the Base and Solvent System: Switch from weaker bases like K₂CO₃ in DMF to a stronger base like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF). The smaller Na⁺ cation can coordinate more effectively, potentially directing the alkylation.
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -78 °C can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically stable one.
-
Use a Bulky Electrophile: If your synthesis allows, using a sterically demanding alkylating agent will naturally favor attack at the less hindered nitrogen position.
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent | Temperature (°C) | Typical Outcome | Rationale |
| K₂CO₃ | DMF | 80 | Mixture of Isomers | High temperature and a weakly coordinating cation favor thermodynamic equilibrium. |
| NaH | THF | 0 | Increased ratio of the N1-isomer | Tighter ion pairing with Na⁺ and lower temperature favor kinetic control.[1][3] |
| Cs₂CO₃ | Acetonitrile | Reflux | Often favors the N2-isomer | The large, "naked" cesium cation can accelerate reaction at the more nucleophilic nitrogen. |
| LDA | THF | -78 | High selectivity for N1-isomer | A bulky base deprotonates the less hindered N-H, and low temperature traps the kinetic product. |
Protocol 1: Regioselective N1-Alkylation using NaH
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous THF (approx. 0.1 M concentration).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.
-
Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Monitor the reaction by TLC or LC-MS. Stir at 0 °C for 1-4 hours or until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Perform an aqueous work-up by extracting with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.
Question 2: I am attempting an N-arylation (e.g., Buchwald-Hartwig or Ullmann reaction) and getting low yield and a mixture of isomers. What can I do?
Answer: N-arylation reactions are sensitive to the choice of catalyst, ligand, base, and solvent. For pyrazoles, the reaction can be sluggish, and side reactions can compete with the desired coupling.
Causality: The pyrazolate anion is a relatively weak nucleophile compared to an amine, and it can also act as a ligand for the metal catalyst (e.g., Cu or Pd), potentially inhibiting catalysis. The choice of ligand is paramount; it must facilitate reductive elimination without being sterically blocked by the pyrazole substituents.[5] Ullmann-type couplings (copper-catalyzed) are often effective for N-arylation of azoles and can sometimes offer different regioselectivity compared to palladium-catalyzed methods.[5]
Solutions:
-
Switch to a Copper-Catalyzed System (Ullmann Coupling): These reactions often work well for azoles. Using CuI with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA) is a common and effective choice.
-
Optimize the Palladium Catalyst/Ligand System: For Buchwald-Hartwig reactions, try a more electron-rich and bulky phosphine ligand, such as XPhos or RuPhos, which can promote the difficult reductive elimination step.
-
Use a Stronger, Non-Nucleophilic Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required to deprotonate the pyrazole effectively without interfering with the other reagents.
Protocol 2: Regioselective N-Arylation using Ullmann Coupling
-
In a sealable reaction tube, combine this compound (1.0 eq), the aryl iodide or aryl bromide (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous dioxane or toluene as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Question 3: How can I definitively determine the structure of my product and confirm which regioisomer I have synthesized?
Answer: Unambiguous structural determination is essential. While ¹H and ¹³C NMR will show different chemical shifts for the two isomers, two-dimensional NMR spectroscopy is the most powerful tool for distinguishing them.[6]
Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. By identifying an NOE correlation between a proton on the new N-substituent and a proton on the pyrazole ring, you can confirm their relative positions.[6]
Solutions:
-
¹H-¹H NOESY or ROESY: This is the gold standard.
-
For the N1-isomer: You should observe an NOE correlation between the protons of the N1-substituent and the C4-H proton of the pyrazole ring.
-
For the N2-isomer: You will not see a strong NOE to the C4-H. Instead, you might observe a weaker correlation to the protons of the C3-amino group, though this can be less reliable due to potential rotation and exchange.
-
-
X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides definitive, unambiguous structural proof.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on this compound is inherently more nucleophilic? The N2 atom, being adjacent to the electron-donating amino group, is generally considered more electron-rich and thus more nucleophilic. However, the N1 position is sterically less hindered. This creates a competitive situation where the reaction outcome is not always straightforward and is highly dependent on the reaction conditions.[1][7]
Q2: Can I use a protecting group strategy to achieve absolute regioselectivity? Yes. A protecting group can be a highly effective, albeit longer, route to obtaining a single regioisomer. A common strategy involves protecting one nitrogen, performing the desired reaction on the other, and then deprotecting.
Protocol 3: Protecting Group Strategy for N2-Alkylation
-
Protection: React this compound with di-tert-butyl dicarbonate ((Boc)₂O) to protect the more accessible N1 nitrogen, yielding the N1-Boc protected intermediate.
-
N2-Alkylation: Perform the alkylation on the remaining free N-H at the N2 position using standard conditions (e.g., NaH/THF and an alkyl halide).
-
Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the pure N2-alkylated product.
Q3: Does solvent choice have a major impact on regioselectivity? Absolutely. The solvent's polarity and ability to coordinate with the base's cation can dramatically shift the isomeric ratio.[8][9]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Tend to solvate cations effectively, leading to a more "free" pyrazolate anion. This often results in mixtures or favors reaction at the most electronically nucleophilic site (N2).
-
Less Polar/Ethereal Solvents (THF, Dioxane): Promote tighter ion-pairing between the pyrazolate anion and the cation (especially Li⁺, Na⁺), which can enhance steric control and favor reaction at the less hindered site (N1).
-
Fluorinated Alcohols (TFE, HFIP): These solvents can stabilize intermediates through hydrogen bonding and have been shown to dramatically improve regioselectivity in some pyrazole syntheses, often favoring one isomer exclusively.[8][9]
Troubleshooting Workflow Diagram
Diagram 2: Decision Tree for Optimizing Regioselectivity
Caption: A logical workflow for troubleshooting and improving regioisomeric ratios.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Fluorines: A Comparative Guide to the Biological Activity of 5-(Difluoromethyl)- vs. 5-(Trifluoromethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the pharmacological profile of a molecule. The pyrazole scaffold, a privileged structure in numerous kinase inhibitors, provides a fertile ground for exploring the nuanced effects of fluorinated substituents. This guide offers an in-depth comparison of two closely related aminopyrazole building blocks: 5-(difluoromethyl)-1H-pyrazol-3-amine and 5-(trifluoromethyl)-1H-pyrazol-3-amine. By examining their distinct physicochemical properties and resulting biological activities, we aim to provide a rationale for their differential application in drug discovery.
The Physicochemical Dichotomy: CF₃ vs. CF₂H
The trifluoromethyl (CF₃) group is a well-established substituent in medicinal chemistry, prized for its ability to enhance metabolic stability and increase lipophilicity. The strong carbon-fluorine bonds are resistant to oxidative metabolism, prolonging the in vivo half-life of a compound. Conversely, the difluoromethyl (CF₂H) group, while also contributing to metabolic stability, introduces a unique feature: the ability to act as a hydrogen bond donor.[1] This property allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially forming key interactions within a target protein's binding site.[1]
| Property | 5-(Trifluoromethyl)-1H-pyrazol-3-amine | This compound | Rationale |
| Lipophilicity (cLogP) | Higher | Lower | The additional fluorine atom in the CF₃ group significantly increases lipophilicity. |
| Metabolic Stability | Very High | High | The C-F bonds in both groups are strong, but the C-H bond in the CF₂H group presents a potential site for metabolism, albeit more stable than a methyl group. |
| Hydrogen Bonding | Acceptor (via N atoms) | Donor (via C-H) & Acceptor (via N atoms) | The polarized C-H bond in the CF₂H group can participate in hydrogen bonding, a feature absent in the CF₃ group.[1] |
| Electronic Effect | Strongly Electron-Withdrawing | Electron-Withdrawing | Both groups are electron-withdrawing, influencing the pKa of the pyrazole ring and the 3-amino group. |
Comparative Biological Activity: A Focus on Kinase Inhibition
The choice between a CF₃ and a CF₂H group at the 5-position of the pyrazole ring can significantly impact binding affinity and selectivity. The CF₃ group, with its greater lipophilicity, may favor interactions with hydrophobic pockets within the ATP-binding site. In contrast, the CF₂H group's ability to act as a hydrogen bond donor could enable crucial interactions with specific amino acid residues, potentially leading to higher potency and selectivity for certain kinases.
Experimental Protocols for Comparative Evaluation
To definitively assess the comparative activity of these two compounds, a systematic experimental approach is required. The following protocols outline a standard workflow for synthesizing and evaluating pyrazole-based kinase inhibitors.
Synthesis of 5-Fluoroalkyl-1H-pyrazol-3-amines
A common synthetic route to these compounds involves the cyclization of a fluorinated β-ketoenamine with hydrazine.
Step-by-Step Protocol:
-
Preparation of the β-ketoenamine: React the corresponding fluorinated ethyl acetoacetate (ethyl 4,4,4-trifluoroacetoacetate or ethyl 4,4-difluoroacetoacetate) with an amine source, such as ammonia or a protected amine, to form the enamine intermediate.
-
Cyclization with Hydrazine: Treat the resulting β-ketoenamine with hydrazine hydrate in a suitable solvent like ethanol.
-
Heating and Workup: Heat the reaction mixture under reflux. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield the desired 5-fluoroalkyl-1H-pyrazol-3-amine.
In Vitro Kinase Inhibition Assay
A biochemical assay is essential to determine the inhibitory potency (IC₅₀) of the compounds against a target kinase.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide or protein that the kinase phosphorylates), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds (this compound and 5-(trifluoromethyl)-1H-pyrazol-3-amine) in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compounds to a 384-well plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence polarization, luminescence (e.g., ADP-Glo™), or AlphaScreen®.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
The 3-amino group of the pyrazole core typically acts as a hydrogen bond donor, interacting with the hinge region of the kinase. The substituent at the 5-position extends into a pocket that can be hydrophobic or have hydrogen bonding capabilities.
-
For 5-(Trifluoromethyl)-1H-pyrazol-3-amine: The bulky and lipophilic CF₃ group is well-suited to occupy a hydrophobic pocket. Its strong electron-withdrawing nature can also influence the hydrogen bonding strength of the pyrazole's N-H.
-
For this compound: The CF₂H group offers a dualistic nature. It can engage in hydrophobic interactions, although to a lesser extent than the CF₃ group. More importantly, if the binding pocket contains a hydrogen bond acceptor (e.g., the backbone carbonyl of an amino acid), the CF₂H group can form a hydrogen bond, significantly increasing binding affinity.
Conclusion and Future Perspectives
The choice between a difluoromethyl and a trifluoromethyl substituent on a pyrazole scaffold is a critical decision in drug design. While the trifluoromethyl group offers a reliable path to enhanced metabolic stability and lipophilicity, the difluoromethyl group provides an opportunity for additional hydrogen bonding interactions, which can lead to improved potency and selectivity.
Direct comparative studies are needed to fully elucidate the differential effects of these two moieties on the biological activity of 5-substituted-1H-pyrazol-3-amines against a panel of relevant kinases. Such studies would provide invaluable data for medicinal chemists to make more informed decisions in the design of next-generation kinase inhibitors. The strategic application of these fluorinated building blocks, guided by a deep understanding of their physicochemical properties and potential target interactions, will continue to be a powerful tool in the development of novel therapeutics.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR study on CDK2 inhibition with pyrazole derivatives. [wisdomlib.org]
A Comparative Analysis of Fluorinated Pyrazole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into this heterocyclic system can dramatically modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. This guide provides a comprehensive comparative analysis of fluorinated pyrazole isomers, offering researchers, scientists, and drug development professionals a detailed examination of their performance in various biological assays. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays.
The Influence of Fluorine Substitution on Biological Activity
The position of fluorine substitution on the pyrazole ring or its appended functionalities is not a trivial consideration; it is a critical determinant of biological activity. Fluorine's high electronegativity and small atomic radius can alter the electronic distribution within the molecule, influence hydrogen bonding interactions, and block sites of metabolism, thereby enhancing the pharmacokinetic and pharmacodynamic profile of the parent compound.[1]
This guide will explore the comparative biological activities of fluorinated pyrazole isomers in several key therapeutic areas:
-
Anti-inflammatory Activity: Targeting enzymes like cyclooxygenase (COX).
-
Anticancer Activity: Focusing on the inhibition of protein kinases.
-
Insecticidal Activity: Examining the disruption of insect nervous system targets.
Anti-inflammatory Activity: A Tale of Two Isomers
A study by Jadhav et al. (2021) provides a compelling case for the differential activity of fluorinated pyrazole chalcone isomers as anti-inflammatory agents.[2] Two series of compounds were synthesized and evaluated for their ability to reduce carrageenan-induced paw edema in rats, a standard in vivo model for inflammation. The key distinction between the two series lies in the placement of a hydroxyl group on the fluoro-acetophenone moiety.
Comparative In Vivo Anti-inflammatory Activity
| Compound Series | General Structure | Maximum Inhibition (%) | Standard Drug (Diclofenac) Inhibition (%) |
| 4a-g | Pyrazole-chalcone with 4-fluoro-acetophenone | Varies by substitution | 65.45 |
| 5a-g | Pyrazole-chalcone with 4-fluoro-2-hydroxy-acetophenone | Generally higher than 4a-g | 65.45 |
The data clearly indicates that the presence of a hydroxyl group at the 2-position of the 4-fluoro-acetophenone moiety (series 5a-g ) generally enhances anti-inflammatory activity compared to the non-hydroxylated counterparts (series 4a-g ). This suggests that the hydroxyl group may be involved in additional hydrogen bonding interactions with the biological target, likely the COX enzyme.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay[2]
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard (diclofenac sodium, 10 mg/kg), and test groups (synthesized compounds, 20 mg/kg).
-
Compound Administration: Test compounds and the standard drug are administered orally as a suspension in 1% gum acacia.
-
Induction of Edema: After 30 minutes, 0.1 mL of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
Caption: Inhibition of the COX pathway by fluorinated pyrazoles.
Anticancer Activity: Targeting Protein Kinases
Fluorinated pyrazoles have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The strategic placement of fluorine can enhance binding affinity to the ATP-binding pocket of these enzymes.
A study on diarylpyrazoles as inhibitors of the fungal kinase Yck2, which has relevance to human kinases, demonstrated the impact of fluorination on selectivity.[5]
Comparative Kinase Inhibition and Selectivity
| Compound | C-3 Substituent | Yck2 IC50 (µM) | ALK5 IC50 (µM) | Selectivity (ALK5/Yck2) |
| LY364947 (Parent) | Pyridine | 0.042 | 0.023 | 0.55 |
| Analog 9 | 3-Fluorophenyl | 0.081 | >10 | >123 |
| Analog 11 | 3-Hydroxyphenyl | 0.049 | >2 | >40.8 |
The introduction of a 3-fluorophenyl group at the C-3 position of the pyrazole core (Analog 9) resulted in a dramatic increase in selectivity for the fungal kinase Yck2 over the human kinase ALK5, despite a slight decrease in potency for Yck2.[5] This highlights the nuanced role of fluorine in modulating target specificity.
Experimental Protocol: In Vitro Kinase Inhibition Assay[5]
-
Enzyme and Substrate: Recombinant kinase (e.g., Yck2, ALK5) and a suitable substrate (e.g., myelin basic protein) are used.
-
Reaction Buffer: A buffer containing ATP, MgCl2, and other necessary components is prepared.
-
Inhibitor Preparation: The fluorinated pyrazole isomers are dissolved in DMSO to create a concentration gradient.
-
Assay Procedure:
-
The kinase, substrate, and inhibitor are incubated together in the reaction buffer.
-
The reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorescence imaging.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: Fluorinated pyrazoles inhibit kinase signaling pathways.
Insecticidal Activity: Targeting the GABA-gated Chloride Channel
Phenylpyrazole insecticides, such as fipronil, exert their neurotoxic effects by blocking the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[6][7] The presence and position of fluorine and other substituents on the phenylpyrazole core are critical for this activity.
Mechanism of Action
-
Normal Function: GABA, an inhibitory neurotransmitter, binds to its receptor, opening a chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire, thus having a calming effect on the nervous system.
-
Phenylpyrazole Action: Phenylpyrazole insecticides act as non-competitive antagonists of the GABA receptor. They bind within the chloride channel, physically blocking the passage of chloride ions.
-
Result: This blockage prevents the inhibitory action of GABA, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[8]
Caption: Mechanism of action of phenylpyrazole insecticides.
Conclusion
The strategic incorporation of fluorine into the pyrazole scaffold offers a powerful tool for modulating biological activity. As demonstrated in the comparative analyses of anti-inflammatory and anticancer agents, the specific placement of fluorine atoms and other substituents can profoundly impact potency and selectivity. This guide has provided a framework for understanding these structure-activity relationships, supported by experimental data and detailed protocols. Researchers and drug development professionals are encouraged to consider the nuanced effects of fluorination in their design of novel pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 7. Phenylpyrazole insecticides [a.osmarks.net]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 5-(difluoromethyl)-1H-pyrazol-3-amine Derivatives: A Comparative Guide to RIPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyrazole Derivatives in Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and ability to form the core of numerous biologically active compounds.[1] Among these, derivatives of 1H-pyrazol-3-amine have garnered significant attention as potent kinase inhibitors. This guide focuses on a specific derivative, 5-(difluoromethyl)-1H-pyrazol-3-amine, as a representative of a class of compounds with the potential to modulate key signaling pathways implicated in disease. Here, we delve into the validation of its mechanism of action, centering on the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death.[2][3]
The kinase activity of RIPK1 is a key driver of necroptosis, a lytic and pro-inflammatory form of cell death.[3] Dysregulation of RIPK1-mediated signaling has been implicated in a range of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[4][5] This guide will provide a comparative analysis of our representative this compound derivative against established RIPK1 inhibitors, offering a framework for its evaluation and validation.
The Central Role of RIPK1 in Cell Fate Decisions
RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular responses to external stimuli, particularly through the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) to form Complex I, which typically promotes cell survival through the activation of the NF-κB pathway. However, under certain conditions, such as the inhibition of caspases, RIPK1 can trigger a form of programmed necrosis known as necroptosis. This process involves the formation of a "necrosome" complex with RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, leading to plasma membrane rupture and cell death.[6][7]
dot
Caption: RIPK1 signaling pathway leading to survival or cell death.
Comparative Analysis of RIPK1 Inhibitors
To validate the mechanism of action of our representative this compound derivative, a direct comparison with well-characterized RIPK1 inhibitors is essential. For this guide, we will use Necrostatin-1 (Nec-1), a widely used tool compound, and a clinical-stage inhibitor from GlaxoSmithKline (GSK), GSK2982772, as benchmarks.[8][9]
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| This compound Derivative | Type II (Hypothesized) | RIPK1 | To be determined | To be determined |
| Necrostatin-1 | Allosteric | RIPK1 | 182 | 494 |
| GSK2982772 | Allosteric | RIPK1 | 1.0 | ~30 |
Experimental Validation Workflow
A multi-step experimental approach is required to robustly validate the mechanism of action of a novel kinase inhibitor. This workflow progresses from direct enzyme inhibition to cellular activity and finally to target engagement within a physiological context.
dot
Caption: Experimental workflow for validating RIPK1 inhibitors.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human RIPK1.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luminescence-based method. A decrease in luminescence indicates inhibition of RIPK1 activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of recombinant human RIPK1 enzyme to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., generic kinase substrate and ATP at a concentration near the Km for RIPK1).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Necroptosis Inhibition Assay (MTT Assay)
This assay assesses the ability of the test compound to protect cells from induced necroptosis, measuring cell viability as an endpoint.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.[4][6][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cell line susceptible to necroptosis (e.g., HT-29 or Jurkat cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the EC50 value.
Western Blot Analysis of RIPK1 Signaling
This technique is used to confirm that the inhibitor modulates the intended signaling pathway by observing changes in the phosphorylation status of key downstream proteins.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Here, we will probe for the phosphorylation of MLKL (p-MLKL), a key marker of necroptosis activation.[6]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., L929 or HT-29) and treat with the this compound derivative at various concentrations, followed by induction of necroptosis as described above.
-
Cell Lysis: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-MLKL overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the compound directly binds to its target protein within the complex environment of the cell.
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. CETSA measures the amount of soluble target protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Step-by-Step Protocol:
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of RIPK1 by western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Conclusion
The validation of the mechanism of action for a novel compound like a this compound derivative requires a systematic and multi-faceted experimental approach. By focusing on a specific and disease-relevant target such as RIPK1, researchers can build a strong case for the compound's therapeutic potential. The comparative analysis against established inhibitors, coupled with robust biochemical and cellular assays, provides the necessary evidence to understand its potency, selectivity, and mode of action. The protocols and workflow outlined in this guide offer a comprehensive framework for researchers to rigorously validate their pyrazole-based kinase inhibitors and advance them in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
Comparative In Vivo Efficacy of 5-(difluoromethyl)-1H-pyrazol-3-amine Derivatives as RIPK1 Kinase Inhibitors
A Senior Application Scientist's Guide to Preclinical Inflammatory Disease Models
The 5-(difluoromethyl)-1H-pyrazol-3-amine scaffold has emerged as a critical pharmacophore in the development of potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Dysregulation of RIPK1 kinase activity is a key driver in various inflammatory diseases, making it a compelling therapeutic target. This guide provides a comparative analysis of the in vivo efficacy of prominent compounds derived from this scaffold, offering insights for researchers and drug development professionals navigating this competitive landscape.
The central role of RIPK1 is to mediate cellular inflammatory responses and programmed cell death pathways, including necroptosis. Its kinase activity, in particular, can trigger potent inflammatory signaling. Consequently, small molecule inhibitors that specifically target the kinase function of RIPK1 have shown significant therapeutic promise in a multitude of preclinical disease models.
Mechanism of Action: Targeting the RIPK1 Kinase Domain
Compounds derived from the this compound core are typically Type III allosteric inhibitors. They bind to a specific allosteric pocket within the RIPK1 kinase domain, stabilizing an inactive conformation of the enzyme. This mechanism prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent downstream signaling that leads to inflammation and necroptosis.
The primary therapeutic strategy behind these inhibitors is to block the pathological consequences of excessive Tumor Necrosis Factor (TNF) signaling, a common feature in many autoimmune and inflammatory disorders.
Visualizing the RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-induced signaling and the point of intervention for the pyrazole-based inhibitors.
Caption: TNFα signaling pathway leading to survival, apoptosis, or necroptosis. Pyrazole derivatives inhibit RIPK1 kinase activity within the necrosome (Complex IIb).
Comparative In Vivo Efficacy
The true test of a therapeutic compound lies in its performance in living systems. Several derivatives from this pyrazole class have been evaluated in rodent models of inflammatory disease. Below is a comparison of key compounds based on published preclinical data.
| Compound ID | In Vivo Model | Dose (mg/kg) & Route | Key Efficacy Endpoint | Outcome | Reference |
| GSK2982772 | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in mice | 10, 30, 100 (Oral) | Prevention of hypothermia | Dose-dependent prevention of TNF-induced drop in body temperature. Estimated in vivo IC50 of 1-3.2 µM. | |
| GSK2982772 | Spontaneous Colitis in mice (Winnie model) | 30 (Oral, BID) | Reduction in disease activity index | Significant reduction in colitis severity compared to vehicle. | |
| Compound 44 | TNF-induced SIRS in mice | 10 (Oral) | Survival Rate | 100% survival at 24 hours post-TNF challenge, compared to 0% in the vehicle group. |
|
A Comparative Guide to the Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-amine
Introduction: The Significance of 5-(difluoromethyl)-1H-pyrazol-3-amine in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[3] this compound, in particular, is a highly sought-after building block in the development of novel pharmaceuticals, especially in the realms of oncology and inflammatory diseases. Its unique combination of a difluoromethyl group and an amino moiety allows for diverse downstream modifications, making it a valuable intermediate for creating libraries of potential drug candidates.
This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, advantages, and limitations. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals.
Route 1: Direct Cyclocondensation of a β-Ketonitrile
This classical and direct approach leverages the well-established reaction between a β-ketonitrile and hydrazine to construct the pyrazole ring. The key starting material for this route is 4,4-difluoro-3-oxobutanenitrile.
Scientific Rationale
The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization, where the second hydrazine nitrogen attacks the nitrile carbon, and subsequent dehydration to yield the aromatic 5-aminopyrazole ring. This method is often favored for its atom economy and straightforward nature.[4]
Experimental Protocol
Step 1: Synthesis of this compound
A solution of 4,4-difluoro-3-oxobutanenitrile in a suitable solvent, such as ethanol or isopropanol, is treated with hydrazine hydrate. The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization. Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Caption: Route 1: Direct one-step synthesis.
Route 2: Multi-step Synthesis via a Pyrazol-3-ol Intermediate
This alternative pathway involves the initial formation of a pyrazol-3-ol (or its tautomeric pyrazolone form) from a β-ketoester, followed by a two-step conversion of the hydroxyl group to the desired amine. The key starting material for this route is ethyl 4,4-difluoro-3-oxobutanoate.
Scientific Rationale
The first step mirrors the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound (in this case, a β-ketoester) reacts with hydrazine to form the pyrazole ring.[5] The resulting pyrazol-3-ol is a stable intermediate. The subsequent conversion to the amine requires transforming the hydroxyl group into a better leaving group, typically a halide, which can then be displaced by an amine source in a nucleophilic aromatic substitution-like reaction.
Experimental Protocol
Step 1: Synthesis of 5-(difluoromethyl)-1H-pyrazol-3-ol
Ethyl 4,4-difluoro-3-oxobutanoate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is typically carried out at elevated temperatures to drive the cyclocondensation. After the reaction is complete, the solvent is removed, and the crude 5-(difluoromethyl)-1H-pyrazol-3-ol is isolated.
Step 2: Chlorination of 5-(difluoromethyl)-1H-pyrazol-3-ol
The crude 5-(difluoromethyl)-1H-pyrazol-3-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, yielding 3-chloro-5-(difluoromethyl)-1H-pyrazole. This reaction is typically performed at elevated temperatures.
Step 3: Amination of 3-chloro-5-(difluoromethyl)-1H-pyrazole
The 3-chloro-5-(difluoromethyl)-1H-pyrazole is then subjected to amination. This can be achieved by heating the chloro-pyrazole with a source of ammonia, such as a solution of ammonia in a polar solvent or ammonium hydroxide, often in a sealed vessel to maintain pressure. This nucleophilic substitution reaction replaces the chloro group with an amino group to afford the final product.
Caption: Route 2: Three-step synthesis via a pyrazol-3-ol.
Comparative Analysis of Synthetic Routes
To provide an objective comparison, the two synthetic routes are evaluated based on several key parameters relevant to both laboratory-scale synthesis and potential industrial scale-up.
| Parameter | Route 1: Direct Cyclocondensation | Route 2: Via Pyrazol-3-ol Intermediate |
| Number of Steps | 1 | 3 |
| Starting Materials | 4,4-difluoro-3-oxobutanenitrile, Hydrazine hydrate | Ethyl 4,4-difluoro-3-oxobutanoate, Hydrazine hydrate, POCl₃, Ammonia source |
| Reagent Availability & Cost | 4,4-difluoro-3-oxobutanenitrile may be less common and more expensive. | Ethyl 4,4-difluoro-3-oxobutanoate is generally more readily available and cost-effective. |
| Overall Yield | Potentially higher due to fewer steps, though optimization is key. | Likely lower due to the multi-step nature and potential for losses at each stage. |
| Reaction Conditions | Generally moderate (e.g., reflux in alcohol). | Involves more stringent conditions, including the use of a strong chlorinating agent (POCl₃) and potentially high-pressure amination. |
| Safety Considerations | Hydrazine is toxic and requires careful handling. | In addition to hydrazine, phosphorus oxychloride is highly corrosive and reacts violently with water. The amination step may require a sealed pressure vessel. |
| Purification | Potentially simpler, with the product precipitating from the reaction mixture. | Requires purification of intermediates at each step, which can be time-consuming and reduce overall yield. |
| Scalability | Favorable due to its one-pot nature and simpler work-up. | More challenging to scale up due to the multiple steps and handling of hazardous reagents. |
Expert Insights and Recommendations
Route 1 stands out for its elegance and efficiency. The direct conversion of the β-ketonitrile to the desired 5-aminopyrazole is highly attractive, particularly for large-scale production where minimizing the number of synthetic steps is crucial for economic viability. The primary challenge for this route lies in the availability and cost of the starting material, 4,4-difluoro-3-oxobutanenitrile. For research groups with access to this precursor, Route 1 is likely the preferred method.
Route 2 , while longer and more complex, offers greater flexibility in terms of starting material accessibility. Ethyl 4,4-difluoro-3-oxobutanoate is a more common and generally less expensive reagent. This route may be more practical for exploratory or small-scale syntheses where the cost of the initial starting material is a significant consideration. However, the use of hazardous reagents like phosphorus oxychloride and the need for a potentially high-pressure amination step necessitate careful handling and specialized equipment. The multi-step nature also introduces more opportunities for yield loss and requires more extensive purification efforts.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 5-(difluoromethyl)-1H-pyrazol-3-amine and its Non-fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds represents a cornerstone of molecular design. The strategic replacement of hydrogen with fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activity of 5-(difluoromethyl)-1H-pyrazol-3-amine and its non-fluorinated analogs, offering insights into the impact of fluorination on this versatile scaffold. We will delve into the mechanistic underpinnings of these differences, supported by experimental data and protocols, to provide a comprehensive resource for researchers and drug development professionals.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. Its ability to act as a bioisostere for other functional groups and its capacity for diverse substitutions make it an attractive starting point for drug design. The introduction of a difluoromethyl group at the 5-position of the pyrazole ring is a key modification that has been explored for its potential to enhance therapeutic properties.
Comparative Biological Activity: A Tale of Two Pyrazoles
The primary distinction in the biological activity between this compound and its non-fluorinated counterparts lies in their efficacy as kinase inhibitors and their potential applications in treating hyperproliferative diseases and neurodegenerative disorders.
Kinase Inhibition: The Power of Fluorination
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The difluoromethyl group in this compound significantly enhances its potential as a building block for potent kinase inhibitors. This enhancement is attributed to several factors:
-
Increased Binding Affinity: The electron-withdrawing nature of the difluoromethyl group can alter the electron distribution of the pyrazole ring, leading to more favorable interactions with the amino acid residues in the kinase ATP-binding pocket.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased metabolic stability translates to a longer half-life and improved pharmacokinetic profile of the drug candidate.
-
Modulation of pKa: The presence of the difluoromethyl group lowers the pKa of the pyrazole amine, influencing its ionization state at physiological pH and potentially optimizing its interaction with the target protein.
While direct comparative studies on the isolated this compound are not extensively published, its utility as a precursor for highly potent kinase inhibitors is well-documented. For instance, it is a key intermediate in the synthesis of compounds for treating Huntington's disease, a neurodegenerative disorder.
Applications in Hyperproliferative Diseases
A patent has been filed for the use of this compound in the treatment of hyperproliferative diseases, such as cancer. This further underscores the therapeutic potential imparted by the difluoromethyl group. The non-fluorinated analogs, while still possessing some biological activity, generally exhibit lower potency and less favorable pharmacokinetic properties in this context.
Data Summary: A Head-to-Head Comparison
The following table summarizes the key differences in the biological and physicochemical properties of this compound and its non-fluorinated analog, 5-methyl-1H-pyrazol-3-amine.
| Property | This compound | 5-methyl-1H-pyrazol-3-amine (Non-fluorinated analog) | Rationale for Difference |
| Primary Application | Intermediate for potent kinase inhibitors (e.g., for Huntington's disease) and anti-cancer agents. | General building block in medicinal chemistry. | The difluoromethyl group enhances binding affinity and metabolic stability. |
| Metabolic Stability | High | Moderate to Low | The strong C-F bond is resistant to enzymatic cleavage. |
| Binding Affinity to Kinases | Potentially High | Moderate | The electron-withdrawing nature of the CF2H group can lead to stronger hydrogen bonding and dipole interactions. |
| Lipophilicity (logP) | Increased | Lower | Fluorine substitution generally increases lipophilicity. |
| pKa of Pyrazole Amine | Lower | Higher | The inductive effect of the difluoromethyl group reduces the basicity of the amine. |
Experimental Protocols: Assessing Biological Activity
To empirically validate the superior biological activity of this compound-derived compounds, a series of in vitro and in vivo assays are typically employed.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Methodology:
-
Reagents and Materials: Target kinase, substrate peptide, ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the target kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability across different kinases. It directly measures the product of the kinase reaction (ADP), providing a reliable readout of enzyme activity.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell proliferation.
Methodology:
-
Cell Culture: Culture a cancer cell line (e.g., HeLa) in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the EC50.
Trustworthiness of the Protocol: The CellTiter-Glo® assay is a well-established and validated method for assessing cell viability. Its luminescent output provides a high signal-to-noise ratio, ensuring robust and reproducible results.
Visualizing the Impact of Fluorination
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Impact of fluorination on the biological activity of the pyrazole scaffold.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
The introduction of a difluoromethyl group to the 5-position of the 1H-pyrazol-3-amine scaffold is a powerful strategy for enhancing its therapeutic potential. The resulting compound, this compound, serves as a valuable precursor for the synthesis of potent kinase inhibitors with improved metabolic stability and binding affinity. This comparative guide highlights the significant advantages conferred by fluorination in this context, providing a clear rationale for its continued exploration in drug discovery. The experimental protocols detailed herein offer a robust framework for validating the biological activity of these and other novel compounds, ensuring the generation of reliable and reproducible data.
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 5-(Difluoromethyl)-1H-pyrazol-3-amine Scaffold
Introduction: The Privileged Pyrazole in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature have made it a cornerstone in the design of numerous therapeutics.[1] This is particularly evident in the field of oncology, where the inhibition of protein kinases is a primary therapeutic strategy. Of the 74 small molecule kinase inhibitors approved by the U.S. FDA, eight feature a pyrazole ring, including well-known drugs like Crizotinib (ALK/ROS1 inhibitor) and Encorafenib (BRAF inhibitor).[1]
The 5-(difluoromethyl)-1H-pyrazol-3-amine core represents a promising evolution of this scaffold. The difluoromethyl group can act as a bioisostere for other functional groups, potentially enhancing metabolic stability and modulating binding interactions. However, as with any kinase inhibitor, the ultimate clinical utility hinges not just on on-target potency but on its selectivity profile across the human kinome. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design.[3][4]
This guide provides an in-depth comparison of kinase inhibitors derived from the pyrazol-3-amine scaffold. We will explore the causality behind experimental choices for assessing selectivity, present comparative data from representative compounds, and provide detailed protocols for key assays, empowering researchers to navigate the complexities of kinase inhibitor development.
Pillar 1: The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[5] This conservation presents a formidable challenge: designing a small molecule that inhibits a specific kinase without affecting dozens of others.
Why is selectivity crucial?
-
Minimizing Toxicity: Off-target inhibition is a primary cause of adverse drug reactions. A highly selective inhibitor is less likely to interfere with essential signaling pathways unrelated to the disease pathology.
-
Predicting Clinical Efficacy: A well-defined selectivity profile allows for a better understanding of a drug's mechanism of action and potential for both efficacy and side effects.
The process of selectivity profiling involves screening an inhibitor against a large, representative panel of kinases to map its interaction landscape.[3] This is typically performed in a tiered approach, starting with a broad, single-concentration screen to identify potential off-targets, followed by dose-response studies (IC₅₀ or Kd determination) for any significant "hits."[3]
Pillar 2: Methodologies for Cross-Reactivity Assessment
A multi-faceted approach employing orthogonal assays is essential for building a comprehensive and trustworthy selectivity profile. No single method is sufficient; each provides a unique and complementary piece of the puzzle.
A. Biochemical Kinome Scanning
This is the most widely used method for initial, broad selectivity screening.[3] It measures the inhibitor's effect on the enzymatic activity of a large panel of purified kinases.
Workflow: In Vitro Kinase Inhibition Assay
The following diagram and protocol outline a typical workflow for a fluorescence-based biochemical assay, a common and reliable format.[6]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Activity Assay [4]
-
Compound Preparation: Serially dilute the test inhibitor (e.g., a this compound derivative) in DMSO to create a range of concentrations for IC₅₀ determination. Typically, an 11-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compounds into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Add the specific kinase and its corresponding peptide substrate, prepared in assay buffer, to each well.
-
Pre-incubation: Gently mix and incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. The concentration of ATP is often set near the Km,ATP for each specific kinase to ensure the resulting IC₅₀ values approximate the inhibitor's intrinsic affinity (Ki).[6]
-
Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Add a detection reagent that can differentiate between the phosphorylated and non-phosphorylated substrate. The signal (e.g., fluorescence) is proportional to kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
B. Differential Scanning Fluorimetry (DSF)
DSF is a powerful biophysical method that measures the thermal stability of a protein.[7] It does not measure enzymatic inhibition but rather direct binding of a ligand to the kinase. Ligand binding typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).
Causality: The magnitude of the thermal shift (ΔTm) is proportional to the binding affinity of the compound.[8] This method is invaluable because it does not require an active enzyme, a known substrate, or ATP, allowing for the profiling of kinases that are difficult to assess in activity-based assays.[7]
Workflow: Differential Scanning Fluorimetry (DSF) Assay
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.
Experimental Protocol: DSF Assay [7][8]
-
Reagent Preparation: Prepare a master mix containing the purified kinase protein and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Compound Addition: Dispense the inhibitor solution and a DMSO vehicle control into the wells of a 96- or 384-well PCR plate.
-
Protein Addition: Add the kinase/dye master mix to each well and mix gently.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind the dye, causing an increase in fluorescence. Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tm. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the inhibitor-treated sample.
C. Cellular Target Engagement Assays
Biochemical and biophysical assays are essential, but they are performed in artificial systems. It is critical to confirm that an inhibitor can bind to its intended target within the complex environment of a living cell.[9]
NanoBRET™ Target Engagement Assay: This technology measures compound binding at specific protein targets in real-time within living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled energy transfer probe that competes with the test inhibitor for binding in the ATP pocket. A potent, cell-permeable inhibitor will displace the probe, leading to a decrease in the BRET signal. This provides a direct measure of target occupancy in a physiological context.[10]
Pillar 3: Comparative Analysis of Pyrazol-3-amine Derivatives
The selectivity of inhibitors based on the pyrazol-3-amine scaffold is profoundly influenced by the nature and position of substituents on both the pyrazole and its linked moieties.[8][11] Small chemical modifications can dramatically shift a compound's profile from highly promiscuous to exquisitely selective.
Case Study 1: Engineering Selectivity for CDK16
A study by Wölfel et al. provides a compelling example of transforming a promiscuous inhibitor into a selective one.[8][10][12] The starting point was a promiscuous kinase inhibitor (1) , based on an N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core. A KINOMEscan assay revealed this compound targeted 317 out of 359 kinases tested.[8][10]
Through structure-based design and chemical modification, a new series of inhibitors was developed. The resulting lead compound, 43d , demonstrated high potency for Cyclin-Dependent Kinase 16 (CDK16) and a vastly improved selectivity profile.
Comparative Selectivity Data (DSF)
| Compound | Primary Target | ΔTm for CDK16 (°C) | Key Off-Targets (ΔTm > 5°C) | Selectivity Score (# Kinases with ΔTm > 5°C) |
| Inhibitor 1 | Promiscuous | High | JNK3, CDK2, GSK3B, etc. | 60 |
| Compound 43d | CDK16 | High | Minimal | Low (highly selective) |
| (Data synthesized from the findings presented in Wölfel et al., Int J Mol Sci, 2022)[8][12] |
This transformation highlights a key principle: while the pyrazole core provides the essential hinge-binding interactions, selectivity is governed by the specific substituents that probe the unique topological features of the target kinase's active site versus those of other kinases.
Case Study 2: Developing a Selective JNK3 Inhibitor
Inhibiting JNK3 is a therapeutic strategy for neurodegenerative diseases, but achieving selectivity over the highly similar JNK1 and JNK2 isoforms is challenging. Lee et al. designed a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives to tackle this problem.[13] Their lead compound, 7a , demonstrated excellent selectivity for JNK3.
Kinase Panel Profiling of Compound 7a (at 10 µM)
| Kinase Target | % Inhibition |
| JNK3 | 90% |
| JNK1 | < 20% |
| JNK2 | < 20% |
| p38α | < 20% |
| GSK3β | ~30% |
| ERK2 | < 20% |
| (Data derived from Lee et al., Bioorg Med Chem Lett, 2020)[13] |
This data clearly shows that rational modifications to the pyrazole scaffold can overcome the high sequence conservation among kinase family members to produce a highly selective inhibitor.
Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationships for the pyrazol-3-amine scaffold.
Conclusion
The this compound scaffold is a highly versatile and promising starting point for the development of potent and, crucially, selective kinase inhibitors. The journey from a promiscuous, broadly active molecule to a precisely targeted therapeutic agent is driven by meticulous medicinal chemistry and validated by a robust, multi-pronged approach to cross-reactivity profiling.
As this guide demonstrates, combining biochemical kinome scanning, biophysical binding assays like DSF, and cellular target engagement studies provides the comprehensive dataset needed to make informed decisions in a drug discovery pipeline. By understanding the causal relationships between chemical structure and selectivity, and by employing these self-validating experimental systems, researchers can effectively harness the power of the pyrazole scaffold to develop the next generation of targeted therapies.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-(Difluoromethyl)-1H-pyrazol-3-amine Based Inhibitors: A Guide for Drug Discovery Professionals
The 5-(difluoromethyl)-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. The unique properties of the difluoromethyl group, such as its ability to act as a bioisostere of a hydroxyl group and its potential to form hydrogen bonds, combined with the versatile interaction capabilities of the aminopyrazole core, have made this scaffold a cornerstone for developing potent and selective therapeutic agents. This guide provides a comprehensive head-to-head comparison of inhibitors built upon this core, offering experimental data and methodological insights for researchers in drug development.
The Strategic Advantage of the this compound Core
The pyrazole ring system is a common feature in numerous FDA-approved drugs.[1] The strategic placement of the difluoromethyl group at the 5-position of the pyrazole ring offers several advantages in inhibitor design. This electron-withdrawing group can modulate the pKa of the pyrazole nitrogens, influencing the molecule's interaction with the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. Furthermore, the 3-amino group provides a key vector for building out substituents to target specific pockets within the kinase active site, thereby driving potency and selectivity.
Comparative Analysis of Kinase Inhibitor Classes
This guide will focus on a comparative analysis of inhibitors based on the this compound scaffold targeting key kinase families implicated in oncology and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[2] The 5-amino-1H-pyrazole core has been successfully utilized to develop potent pan-FGFR inhibitors. A recent study detailed the design and synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFRs.[2]
One exemplary compound from this series, Compound 10h , demonstrated nanomolar activity against multiple FGFR family members.[2] The covalent mechanism, targeting a cysteine residue in the FGFR kinase domain, allows for potent and durable inhibition.
Table 1: Comparative Activity of a 5-Amino-1H-Pyrazole Based FGFR Inhibitor [2]
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 10h | FGFR1 | 46 | NCI-H520 (Lung): 19 |
| FGFR2 | 41 | SNU-16 (Gastric): 59 | |
| FGFR3 | 99 | KATO III (Gastric): 73 | |
| FGFR2 V564F Mutant | 62 |
IC50 values represent the concentration required for 50% inhibition.
The data clearly indicates that the 5-amino-1H-pyrazole scaffold can be effectively functionalized to achieve potent inhibition of both wild-type and clinically relevant mutant forms of FGFRs. The nanomolar cellular activity further underscores the potential of this inhibitor class.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the inflammatory response, making JAKs prime targets for autoimmune diseases. Several pyrazole-based JAK inhibitors have been developed, with some achieving clinical success. While direct head-to-head data for multiple inhibitors featuring the precise this compound scaffold is limited in the public domain, the broader class of pyrazolyl-pyrimidine inhibitors highlights the utility of this core.
For instance, the dual TYK2/JAK1 inhibitor PF-06700841 incorporates a pyrazolyl-amino-pyrimidine moiety, demonstrating the adaptability of the aminopyrazole core for achieving specific selectivity profiles within the JAK family. Although not containing the difluoromethyl group, its development showcases the importance of the pyrazole core in targeting JAK kinases. The pursuit of selective JAK inhibitors is a key strategy to mitigate off-target effects.[3]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has revolutionized the treatment of B-cell malignancies.[4] Several approved BTK inhibitors feature a pyrazolo[3,4-d]pyrimidine core, a fused ring system derived from the aminopyrazole scaffold.[1]
Ibrutinib, the first-in-class BTK inhibitor, is based on a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine structure.[4][5] While not a direct monocyclic pyrazole, the underlying aminopyrazole chemistry is fundamental to its activity. The development of second and third-generation BTK inhibitors has focused on improving selectivity to reduce off-target effects.
Table 2: Activity of Clinically Approved BTK Inhibitors with a Pyrazolo-pyrimidine Core [1]
| Inhibitor | Target Kinase | Biochemical IC50 (nM) |
| Ibrutinib | BTK | 1.5 |
| Acalabrutinib | BTK | 5.1 |
| Zanubrutinib | BTK | 0.5 |
This data illustrates the high potency achievable with the pyrazolo-pyrimidine scaffold. The ongoing development in this class emphasizes the importance of fine-tuning the substituents on the core structure to enhance selectivity and safety profiles.[6]
Experimental Protocols
To ensure the reliability and comparability of inhibitor performance data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In a microplate well, combine the purified kinase and its specific substrate in the kinase assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. This is often a two-step process to first deplete unused ATP and then convert ADP to a detectable signal (e.g., luminescence).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cell-Based Phosphorylation Assay (Target Engagement Assay)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line known to have activated signaling of the target kinase
-
Complete cell culture medium
-
Test compound (inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: one for the phosphorylated form of the substrate (e.g., p-AKT) and one for the total amount of the substrate (e.g., total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for the phosphorylated substrate. To normalize for protein loading, strip the membrane and re-probe with the antibody against the total substrate. The inhibition of phosphorylation can be quantified relative to the vehicle-treated control.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for the evaluation of kinase inhibitors.
Caption: An overview of the JAK/STAT signaling pathway.
Conclusion
The this compound scaffold is a highly valuable core structure for the design of potent and selective kinase inhibitors. As demonstrated by the examples in the FGFR and BTK inhibitor classes, this scaffold can be elaborated to achieve nanomolar potency and desirable pharmacological properties. While direct head-to-head comparative data for a wide range of inhibitors based on this exact scaffold remains proprietary or dispersed, the available information strongly supports its continued exploration in drug discovery. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of new chemical entities based on this promising scaffold.
References
- 1. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. US8008309B2 - Inhibitors of bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(difluoromethyl)-1H-pyrazol-3-amine
This document provides an in-depth technical guide for the safe and compliant disposal of 5-(difluoromethyl)-1H-pyrazol-3-amine. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Part 1: Core Directive: Hazard Assessment & Chemical Profile
A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a conservative approach based on its structural motifs is scientifically prudent and essential for safety. The molecule's hazards are a composite of its core structure and functional groups.
| Structural Motif | Associated Hazards & Rationale |
| Pyrazole Ring | The pyrazole scaffold is a well-known pharmacophore, indicating high biological activity.[1][2] Many pyrazole derivatives exhibit a range of toxicities and can be persistent in the environment.[3] Therefore, discharge into sanitary sewer systems is unacceptable. |
| Amine Group (-NH2) | Primary amines can be irritating to the skin, eyes, and respiratory tract.[4][5] They can also exhibit basic properties, leading to incompatibilities with acidic waste streams. |
| Difluoromethyl Group (-CHF2) | As a halogenated organic compound, it requires specific disposal protocols.[6][7] A critical, often overlooked hazard is its potential to form highly toxic and corrosive Hydrogen Fluoride (HF) gas upon thermal decomposition (e.g., improper incineration).[8][9] This necessitates disposal via specialized, high-temperature incineration with scrubbers. |
Based on analogous compounds, this compound should be treated as a hazardous substance. The GHS classifications for a closely related analog, 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride, include Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (Category 3) for respiratory tract irritation.[4] Therefore, all handling and disposal operations must be predicated on this hazard profile.
Part 2: Pre-Disposal Operations: Safety & Handling
Prior to generating waste, establish a safe work environment. The following protocols are mandatory for handling this compound and its associated waste.
Personal Protective Equipment (PPE) & Engineering Controls
Proper protection is the first line of defense. The selection of PPE must be based on a thorough risk assessment.[10][11]
| Control Type | Specification & Rationale |
| Engineering Controls | All weighing, handling, and waste-generating procedures must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] |
| Eye Protection | Chemical safety goggles and a full-face shield are required to protect against splashes.[12][13] |
| Hand Protection | Wear nitrile gloves (double-gloving is recommended for enhanced protection). Gloves must be inspected before use and removed properly to avoid skin contact.[10] Dispose of contaminated gloves as solid hazardous waste. |
| Body Protection | A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised.[10] |
Spill Management
Accidents can happen; a prepared response is critical. Review spill cleanup procedures before beginning work.[11]
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a neat spill.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., methanol, ethanol), collecting the decontamination materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) emergency response team.[6]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation at the point of generation .[14] Mixing halogenated waste with non-halogenated waste is not only a safety risk but also significantly increases disposal costs and violates regulatory standards.[6][7]
Caption: Disposal workflow for this compound.
Step 1: Waste Classification
-
All waste streams containing this compound must be classified as Hazardous Halogenated Organic Waste .
Step 2: Container Selection and Labeling
-
Container Choice : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3]
-
Labeling : Label the waste container before adding any waste. The label must be fully completed and include:[6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents or other constituents with approximate concentrations.
-
The date accumulation started.
-
The name of the Principal Investigator and laboratory location.
-
Step 3: Waste Collection and Segregation
-
Solid Waste : Collect unused or expired solid compound, as well as contaminated materials such as pipette tips, tubes, gloves, and weighing paper, in a designated solid hazardous waste container.[15]
-
Liquid Waste : Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Crucially, the first rinseate from any emptied container must also be collected as hazardous waste. [3]
-
DO NOT mix this waste with non-halogenated, acidic, or basic waste streams.[7]
Step 4: On-Site Storage
-
Store sealed waste containers in a designated, well-ventilated hazardous waste Satellite Accumulation Area (SAA) within the laboratory.[15]
-
Utilize secondary containment (e.g., a larger bin or tray) to mitigate leaks or spills.
-
Ensure incompatibles are not stored nearby.
Step 5: Arranging for Final Disposal
-
The only acceptable disposal method is through your institution's EHS department or a licensed chemical waste disposal contractor.[12][15] This ensures the compound is managed and destroyed in an environmentally safe and compliant high-temperature incinerator.
-
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [15]
Part 4: Rationale for Disposal Protocol
The procedural steps outlined above are directly derived from the chemical's inherent properties. This logical connection forms the basis of a self-validating and trustworthy safety protocol.
Caption: Causality behind the this compound disposal protocol.
By adhering to this comprehensive guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of environmental stewardship that are incumbent upon the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride | C5H8ClF2N3 | CID 132349385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. aablocks.com [aablocks.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
